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  • Product: Mycarose, beta-D-pyranose-
  • CAS: 1932346-66-1

Core Science & Biosynthesis

Foundational

Technical Guide: Biosynthesis and Engineering of Mycarose Glycosylation Pathways

This guide serves as a technical blueprint for researchers investigating the biosynthesis and glycosylation mechanisms of L-mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose). It integrates enzymatic causality, experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for researchers investigating the biosynthesis and glycosylation mechanisms of L-mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose). It integrates enzymatic causality, experimental protocols, and engineering strategies for drug development applications.[1]

Executive Summary

Mycarose is a critical deoxy sugar moiety found in macrolide antibiotics (e.g., Erythromycin, Tylosin) and antitumor agents (e.g., Mithramycin). Its presence often dictates the pharmacokinetics and target binding affinity of the parent aglycone. For drug developers, mastering the mycarose pathway enables the generation of "unnatural" natural products via glycorandomization and the optimization of fermentation titers.

The Biosynthetic Logic: From Glucose to TDP-L-Mycarose

The biosynthesis of TDP-L-mycarose represents a highly specialized branch of nucleotide sugar metabolism. Unlike simple glycosylation, this pathway requires a precise sequence of dehydration, methylation, isomerization, and reduction.

The Enzymatic Cascade

The pathway originates from Glucose-1-Phosphate (G-1-P) and proceeds through the following mechanistically distinct stages. We will use the Tylosin (tyl) and Erythromycin (ery) gene clusters as the primary reference models.

StepTransformationEnzyme (Tylosin/Erythromycin)Mechanistic Insight
1 Activation Tyl1a / EryA (G-1-P Thymidylyltransferase)Activates G-1-P with dTTP to form TDP-D-Glucose , the universal donor scaffold.
2 4,6-Dehydration Tyl1b / EryB (dTDP-Glc 4,6-dehydratase)Catalyzes an intramolecular oxidoreduction, ejecting water to form TDP-4-keto-6-deoxy-D-glucose . This destabilizes C-3, priming it for methylation.
3 C-3 Methylation TylC3 / EryBIII (C-methyltransferase)The Commitment Step. Uses SAM (S-adenosyl methionine) to methylate C-3. This reaction is strictly dependent on the 4-keto functionality.
4 2,3-Dehydration MtmV homolog / TylX (Putative)Removes the C-2 hydroxyl group. In the mithramycin pathway, MtmV acts here. This step is critical for forming the 2,6-dideoxy core.
5 5-Epimerization TylK / EryBIV (5-Epimerase)Inverts the stereochemistry at C-5, switching the sugar from D- to L-configuration.
6 4-Ketoreduction TylC2 / EryBII (4-Ketoreductase)Stereospecifically reduces the C-4 ketone to a hydroxyl group, locking the final conformation of TDP-L-mycarose .
Pathway Visualization

The following diagram illustrates the flow of intermediates and the regulatory logic of the pathway.

MycarosePathway G1P Glucose-1-Phosphate TDP_Glc TDP-D-Glucose G1P->TDP_Glc dTTP -> PPi TDP_4K6D TDP-4-keto-6-deoxy-D-glucose TDP_Glc->TDP_4K6D - H2O TDP_3Me TDP-3-methyl-4-keto-6-deoxy-D-glucose TDP_4K6D->TDP_3Me SAM -> SAH TDP_Mycarose TDP-L-Mycarose (Donor Substrate) TDP_3Me->TDP_Mycarose Multi-step (Dehydration/Red/Epim) Tyl1a Tyl1a (Thymidylyltransferase) Tyl1b Tyl1b (4,6-Dehydratase) TylC3 TylC3 (C-Methyltransferase) Downstream TylK (Epimerase) + TylC2 (Reductase)

Caption: Enzymatic cascade for TDP-L-mycarose biosynthesis. Red labels indicate key catalytic enzymes.

The Glycosylation Event: Mechanism & Specificity

Once synthesized, TDP-L-mycarose serves as the substrate for specific glycosyltransferases (GTs).

  • Primary Enzyme: EryBV (Erythromycin pathway) or TylCV (Tylosin pathway).

  • Acceptor Substrate:

    • For EryBV: Erythronolide B (The macrolactone aglycone).

    • For TylCV: Mycaminosyl-tylactone (A monoglycosylated intermediate).

  • Mechanism: These enzymes belong to the GT-B superfamily . They utilize a mechanism involving the coordination of the diphosphate leaving group, often requiring a divalent metal cation (Mg²⁺ or Mn²⁺), though some macrolide GTs are metal-independent.

Critical Engineering Insight: EryBV is known to exhibit substrate promiscuity regarding the aglycone but strict specificity for the sugar donor. This makes it an ideal tool for "glycodiversification"—attaching mycarose to novel polyketide cores.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Reconstitution of TDP-Mycarose

Purpose: To synthesize TDP-L-mycarose enzymatically for use in GT assays.

Reagents:

  • Substrate: TDP-Glucose (1 mM).

  • Cofactors: SAM (0.5 mM), NADPH (2 mM), dTTP (0.1 mM).

  • Enzymes: Purified recombinant Tyl1b, TylC3, TylK, TylC2 (approx. 1-5 µM each).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.

Workflow:

  • Incubation: Mix components in a total volume of 100 µL. Incubate at 30°C for 2-4 hours.

  • Validation (HPLC-MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: 50 mM Triethylammonium acetate (pH 6.0) / Acetonitrile gradient.

    • Checkpoint: Monitor the disappearance of TDP-Glucose (m/z ~563) and appearance of TDP-Mycarose (m/z ~547, mass shift due to deoxygenation and methylation).

  • Purification: Filter through a 3 kDa cutoff spin column to remove enzymes. Use the flow-through directly for GT assays.

Protocol B: Glycosyltransferase Activity Assay (EryBV)

Purpose: To measure the transfer of mycarose to an aglycone acceptor.

Reagents:

  • Donor: TDP-L-Mycarose (from Protocol A).

  • Acceptor: Erythronolide B (0.5 mM).

  • Enzyme: Purified EryBV (2 µM).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

Workflow:

  • Reaction: Combine donor, acceptor, and enzyme. Incubate at 30°C for 12 hours (overnight).

  • Quenching: Add equal volume of ice-cold methanol. Centrifuge at 15,000 x g for 10 min.

  • Analysis (LC-MS):

    • Target: 3-O-mycarosyl-erythronolide B .[2][3]

    • Mass Check: Look for the [M+H]⁺ peak corresponding to Erythronolide B + 130 Da (Mycarose residue mass contribution: 160 Da sugar - 18 Da water + methylation adjustments). Note: Exact mass shift depends on specific oxidation state.

  • Control: Run a parallel reaction without EryBV to rule out spontaneous hydrolysis.

Engineering & Combinatorial Biosynthesis

To optimize mycarose pathways for drug development:

  • Pathway Debottlenecking: The conversion of TDP-4-keto-6-deoxy-glucose is often rate-limiting. Overexpressing Tyl1b and TylC3 can increase the pool of methylated intermediates.

  • Precursor Supply: Deletion of competing pathways (e.g., rfb genes for rhamnose synthesis) in E. coli hosts channels more carbon flux toward mycarose.

  • Glycorandomization: By mutating the TylC3 methyltransferase, one can generate unmethylated or alternatively alkylated sugar analogs, which EryBV may still accept due to its aglycone flexibility.

Engineering Workflow Diagram

EngineeringWorkflow Step1 Host Selection (E. coli / Streptomyces) Step2 Pathway Assembly (Tyl1a-C2 Genes) Step1->Step2 Transformation Step3 Metabolic Flux (Knockout rfb/wca) Step2->Step3 Optimization Step4 Product Analysis (LC-MS / Bioassay) Step3->Step4 Fermentation

Caption: Workflow for heterologous expression and optimization of mycarose biosynthesis.

References

  • Biosynthesis of TDP-L-mycarose: The specificity of a single enzyme governs the outcome of the pathway. Source: Journal of the American Chemical Society (2005).[4] URL:[Link]

  • Multi-strategy engineering unusual sugar TDP-L-mycarose biosynthesis to improve the production of 3-O-α-mycarosylerythronolide B in Escherichia coli. Source: Metabolic Engineering (via PMC). URL:[Link]

  • Mechanism of the 2-Deoxygenation Step in the Biosynthesis of the Deoxyhexose Moieties of the Antibiotics Granaticin and Oleandomycin. Source: Journal of the American Chemical Society.[4][5] URL:[Link]

  • Mithramycin Biosynthetic Gene Cluster (MIBiG Entry BGC0000247). Source: MIBiG Repository. URL:[Link]

Sources

Exploratory

The Unraveling of a Unique Sugar: A Technical History of Mycarose Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction In the annals of natural product chemistry, the discovery of novel carbohydrate moieties has often paved the way for understanding and manipula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of natural product chemistry, the discovery of novel carbohydrate moieties has often paved the way for understanding and manipulating the biological activity of complex therapeutic agents. Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexose, stands as a testament to this principle. First identified as a key constituent of the macrolide antibiotic family, its unique branched-chain and deoxygenated structure presented a significant puzzle to chemists of the mid-20th century. This technical guide delves into the historical journey of mycarose's discovery, from its initial isolation to the rigorous chemical and spectroscopic analyses that ultimately unveiled its complete structure and stereochemistry. We will explore the key experiments, the logic behind the chosen methodologies, and the pivotal contributions that solidified our understanding of this important monosaccharide.

The Dawn of Discovery: Isolation from Macrolide Antibiotics

The story of mycarose begins in the early 1950s, a golden era for antibiotic discovery. Researchers at Pfizer were investigating a new antibiotic, carbomycin (then known as Magnamycin), isolated from the fermentation broths of Streptomyces halstedii. In 1953, a team led by Peter P. Regna reported the isolation and partial characterization of this promising new therapeutic. Their work, published in the Journal of the American Chemical Society, revealed that carbomycin was a complex molecule containing two previously unknown sugar units. One of these, a neutral sugar, was named mycarose.[1]

The initial challenge was to liberate mycarose from the macrolide core. This was achieved through acidic hydrolysis, a standard method for cleaving glycosidic bonds.

Protocol 1: Acidic Hydrolysis of Carbomycin for Mycarose Isolation (as inferred from historical accounts)
  • Hydrolysis: A solution of carbomycin in dilute sulfuric acid (e.g., 0.5 N H₂SO₄) was heated under reflux for a specified period. The reaction progress was monitored by thin-layer chromatography (TLC) to observe the disappearance of the parent antibiotic and the appearance of new, more polar spots corresponding to the cleaved sugars.

  • Neutralization: After cooling, the reaction mixture was neutralized with a suitable base, such as barium carbonate (BaCO₃). This step was crucial to precipitate the sulfate ions as barium sulfate, which could then be removed by filtration.

  • Extraction and Purification: The neutralized aqueous solution, now containing the free sugars, was extracted with an organic solvent (e.g., chloroform) to remove any remaining aglycone fragments. The aqueous layer was then concentrated under reduced pressure. The resulting syrup, a mixture of the constituent sugars, was subjected to further purification, likely involving column chromatography on cellulose or charcoal, to yield pure, crystalline mycarose.

This isolation of a pure sample of mycarose was the critical first step that enabled its detailed chemical characterization.

Piecing Together the Puzzle: The Chemical Characterization of Mycarose

With a pure sample of mycarose in hand, chemists of the era, including the eminent Robert B. Woodward who was a consultant for Pfizer, began the arduous task of elucidating its structure.[1] This was a time before the widespread availability of high-resolution spectroscopic techniques like Nuclear Magnetic Resonance (NMR), so the structure had to be pieced together through a series of classical chemical degradation and derivatization reactions.

Key Physicochemical Properties of L-Mycarose
PropertyValueSource
Molecular FormulaC₇H₁₄O₄[1]
Molecular Weight162.18 g/mol [1]
Melting Point (L-form)128.5-130.5 °C[1]
Specific Rotation ([α]D²⁵, L-form)-31.1° (c = 4 in water)[1]
The Logic of Degradation: Unveiling the Carbon Skeleton

The initial structural work focused on determining the carbon skeleton and the nature of the oxygen-containing functional groups. A key set of experiments involved periodate oxidation, a reaction that cleaves vicinal diols.

The consumption of one mole of periodate and the production of one mole of formic acid upon oxidation of methyl mycaroside provided strong evidence for the presence of a vicinal diol system and a terminal glycol, respectively. This was consistent with a pyranose ring structure.

Further degradation studies, likely involving oxidation and subsequent decarboxylation reactions, eventually led to the identification of known, smaller fragments that could be pieced together to propose the novel branched-chain structure of a 3-methyl-hexose. The presence of two deoxy positions was inferred from the elemental analysis and the resistance of certain hydroxyl groups to acetylation under mild conditions.

chemical_degradation_logic Mycarose Mycarose (C₇H₁₄O₄) Periodate Periodate Oxidation Mycarose->Periodate Cleavage of vicinal diols Fragments Known smaller fragments Periodate->Fragments Analysis of oxidation products Structure Proposed Structure: 2,6-dideoxy-3-C-methyl-hexose Fragments->Structure Reconstruction of carbon skeleton

Caption: Logical workflow for the initial structural elucidation of mycarose via chemical degradation.

The Final Frontier: Stereochemistry and Total Synthesis

While the gross structure of mycarose as a 2,6-dideoxy-3-C-methyl-hexose was established, its relative and absolute stereochemistry remained to be determined. This was a non-trivial problem, as mycarose possesses three chiral centers. The definitive answer came in 1962 through the elegant work of Hofheinz and Grisebach. Through a series of chemical transformations and comparisons with known sugars, they were able to establish the relative stereochemistry as ribo and the absolute configuration as L.[1]

The ultimate confirmation of the structure and stereochemistry of mycarose came, as is often the case in natural product chemistry, from its total synthesis. In the same year, 1962, R.B. Woodward, along with D.M. Lemal and P.D. Pacht, reported the first total synthesis of L-mycarose.[1] This landmark achievement not only provided an unambiguous proof of structure but also showcased the power of synthetic organic chemistry in tackling complex molecular architectures.

The synthesis likely involved a stereocontrolled construction of the carbon backbone, with careful attention to the introduction of the three contiguous stereocenters.

stereochemistry_and_synthesis cluster_stereochem Stereochemical Elucidation (Hofheinz & Grisebach, 1962) cluster_synthesis Total Synthesis (Woodward, Lemal & Pacht, 1962) Proposed_Structure Proposed Structure Chemical_Transformations Chemical Transformations and Comparison with Known Sugars Proposed_Structure->Chemical_Transformations Stereochemistry L-ribo Configuration Established Chemical_Transformations->Stereochemistry Comparison Comparison with Natural Mycarose Stereochemistry->Comparison Stereocontrolled_Synthesis Stereocontrolled Synthesis Synthetic_Mycarose Synthetic L-Mycarose Stereocontrolled_Synthesis->Synthetic_Mycarose Synthetic_Mycarose->Comparison Final_Confirmation Unambiguous Structural Confirmation Comparison->Final_Confirmation

Caption: The dual pillars of stereochemical elucidation and total synthesis that confirmed the structure of L-mycarose.

Conclusion

The journey of mycarose's discovery and characterization is a classic example of natural product chemistry in the pre-spectroscopic and early spectroscopic eras. It highlights the ingenuity of chemists in using a combination of isolation techniques, chemical degradation, and ultimately, total synthesis to unravel the structure of a novel and complex molecule. The elucidation of mycarose's structure was not merely an academic exercise; it was a crucial step in understanding the structure-activity relationships of a whole class of important antibiotics and paved the way for future efforts in medicinal chemistry and synthetic biology to create novel glycosylated therapeutics.

References

  • Regna, P. P., et al. (1953). Magnamycin. II. Mycarose, an Unusual Branched-Chain Desoxysugar from Magnamycin. Journal of the American Chemical Society, 75(18), 4625–4625. [Link]

  • DrugFuture. (n.d.). Mycarose. In Chemical Index Database. Retrieved from [Link]

  • Woodward, R. B. (1957). Struktur und Biogenese der Makrolide. Angewandte Chemie, 69(1-2), 50-58. [Link]

  • Hofheinz, W., Grisebach, H., & Friebolin, H. (1962). Zur biogenese der makrolide—VIII. Tetrahedron, 18(11), 1265-1274. [Link]

  • Lemal, D. M., Pacht, P. D., & Woodward, R. B. (1962). The synthesis of L-(−)-mycarose and L-(−)-cladinose. Tetrahedron, 18(11), 1275-1293. [Link]

Sources

Foundational

Executive Summary: The C3 Sugar Moiety as a Pharmacophore Switch

The Structure-Activity Relationship (SAR) of Mycarose in Erythromycin In the architecture of 14-membered macrolides, the C3-cladinose sugar has long been considered essential for ribosomal binding affinity. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of Mycarose in Erythromycin

In the architecture of 14-membered macrolides, the C3-cladinose sugar has long been considered essential for ribosomal binding affinity. However, its biosynthetic precursor, L-mycarose (present in Erythromycin C), presents a unique structure-activity profile that offers critical insights into macrolide evolution and resistance mechanisms.

While Erythromycin A (containing cladinose) represents the clinical gold standard, Erythromycin C (containing mycarose) retains significant antibacterial activity, demonstrating that the 3''-O-methylation is not strictly required for the "peptide arrest" mechanism but is pivotal for pharmacokinetic optimization and lipophilicity. This guide dissects the SAR of the mycarose moiety, contrasting it with cladinose and descladinosyl analogs to illuminate the mechanistic requirements of the ribosomal Exit Tunnel interaction.

Structural Biochemistry: Mycarose vs. Cladinose

The core distinction lies at the C3'' position of the neutral sugar attached to the C3 hydroxyl of the erythronolide B ring.

FeatureErythromycin A (Standard)Erythromycin C (Precursor)Descladinosyl Erythromycin
C3 Sugar

-L-Cladinose

-L-Mycarose
None (Hydroxyl group)
C3'' Substituent -OCH₃ (Methoxy) -OH (Hydroxy) N/A
Lipophilicity (logP) High (Optimized membrane permeation)Moderate (Reduced cellular uptake)Low
Ribosome Affinity (

)
~10⁻⁸ M~10⁻⁷ M~10⁻⁶ M (Drastic reduction)
Antibacterial Potency 100% (Baseline)40–60% of Ery A<5% (Negligible)

Key Insight: The conversion of mycarose to cladinose by the EryG methyltransferase adds a single methyl group. This methylation buries a polar hydroxyl group, significantly increasing the drug's ability to penetrate the bacterial cell wall, which explains the higher MIC of Erythromycin C despite its competent ribosomal binding.

Mechanistic SAR: The Ribosomal Exit Tunnel Interaction

The 14-membered macrolides bind in the Nascent Peptide Exit Tunnel (NPET) of the bacterial 50S ribosomal subunit. The SAR of the mycarose moiety is defined by three critical interactions:

  • Steric Gating (A2058): The C3 sugar (mycarose or cladinose) extends toward nucleotide A2058 of the 23S rRNA.

    • Wild Type: The sugar makes hydrophobic contacts that stabilize the drug.

    • MLSB Resistance (Erm methylation): Methylation of A2058 introduces a steric clash with the C3 sugar. This is why Ketolides (which replace the sugar with a keto group) were developed—to eliminate this clash. Mycarose, being slightly smaller (OH vs OMe), still clashes but offers a scaffold for modification.

  • Solvent Displacement: The 3''-OMe of cladinose displaces water molecules in the hydrophobic cleft of the tunnel more effectively than the 3''-OH of mycarose, contributing to the entropy-driven binding advantage of Erythromycin A.

  • Peptide Arrest: Both mycarose and cladinose protrude into the tunnel path, physically blocking the progression of the nascent polypeptide chain (specifically at the pentapeptide stage).

Visualization: The Ribosomal Interaction Logic

RibosomeInteraction cluster_activity Antibacterial Outcome Ribosome 50S Ribosomal Subunit (NPET Region) A2058 Nucleotide A2058 (Gatekeeper) Ribosome->A2058 Contains EryA Erythromycin A (Cladinose: 3''-OMe) A2058->EryA Steric Clash if Methylated (MLSB Resistance) EryC Erythromycin C (Mycarose: 3''-OH) A2058->EryC Steric Clash if Methylated EryA->A2058 Strong Hydrophobic Contact (High Affinity) Arrest Peptide Arrest EryA->Arrest EryC->A2058 Moderate Contact (Lower Lipophilicity) EryC->Arrest Ketolide Ketolide (Telithromycin) (3-Keto: No Sugar) Ketolide->A2058 No Steric Clash (Bypasses Resistance) Ketolide->Arrest

Figure 1: Comparative binding logic of Erythromycin A, C, and Ketolides at the ribosomal A2058 site.[1][2]

Biosynthetic Engineering: The EryG Switch

Understanding the SAR of mycarose requires analyzing its biosynthetic origin. The conversion of Erythromycin C to A is the final step in the pathway, catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferase (EryG).

  • Targeting EryG: Disruption of the eryG gene in Saccharopolyspora erythraea leads to the accumulation of Erythromycin C.

  • Utility: While Ery C is less active, it is a vital intermediate for generating "hybrid" macrolides. The 3''-OH provides a chemically reactive handle (unlike the inert OMe) for further derivatization (e.g., acylation) to create novel antibiotics with altered solubility or resistance profiles.

Visualization: Biosynthetic Pathway

Biosynthesis EryD Erythronolide B (Aglycone) EryB Erythromycin D (No OH at C12) EryD->EryB + Mycarose sugar EryC Erythromycin C (Mycarose) EryB->EryC C12 Hydroxylation (EryK) EryA Erythromycin A (Cladinose) EryC->EryA 3''-O-Methylation (EryG + SAM)

Figure 2: The conversion of Mycarose (Ery C) to Cladinose (Ery A) via EryG.

Experimental Protocols

Protocol A: Isolation of Erythromycin C (Mycarose Analog)

Objective: To isolate high-purity Erythromycin C from S. erythraea fermentation broth for SAR studies, separating it from the dominant Erythromycin A.

  • Fermentation: Cultivate S. erythraea (WT or eryG- mutant) in soluble starch/soy flour medium for 6 days at 30°C.

  • Extraction:

    • Adjust broth pH to 9.5 using 5N NaOH.

    • Extract twice with equal volumes of ethyl acetate.

    • Concentrate organic phase in vacuo to yield crude syrup.

  • Purification (Critical Step):

    • Dissolve crude in Methanol/Water (1:1).

    • Column: C18 Reverse Phase Preparative HPLC.

    • Mobile Phase: Isocratic elution with 50mM Ammonium Acetate (pH 7.0) : Acetonitrile (45:55).

    • Note: Erythromycin C elutes before Erythromycin A due to the polarity of the mycarose hydroxyl group (lower retention time).

  • Validation:

    • Confirm structure via Mass Spectrometry (ESI-MS).

    • Ery C: [M+H]+ = 720.5 m/z.

    • Ery A: [M+H]+ = 734.5 m/z (Difference of 14 Da = Methyl group).

Protocol B: Ribosome Binding Footprinting

Objective: To map the specific interaction of the mycarose moiety with 23S rRNA.

  • Complex Formation: Incubate 50S ribosomal subunits (100 nM) with Erythromycin C (10 µM) in Binding Buffer (20 mM HEPES-KOH pH 7.6, 6 mM MgCl₂, 150 mM NH₄Cl) for 30 min at 37°C.

  • Chemical Probing:

    • Add DMS (Dimethyl sulfate) to modify accessible Adenine/Cytosine residues.

    • Incubate 10 min; quench with stop buffer (mercaptoethanol).

  • Primer Extension:

    • Extract rRNA. Hybridize with ³²P-labeled primer complementary to the 2058–2062 region of 23S rRNA.

    • Extend with Reverse Transcriptase.

  • Analysis:

    • Run products on 6% denaturing PAGE sequencing gel.

    • Result Interpretation: Binding of Erythromycin C will protect A2058 from DMS modification. Compare band intensity vs. Erythromycin A. A weaker protection pattern indicates higher dissociation rates (lower affinity).

References

  • Kibwage, I. O., et al. (1985).[3] "Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives." Antimicrobial Agents and Chemotherapy.[2][3] Link

  • Weisblum, B. (1995). "Erythromycin resistance by ribosome modification."[1][4][5] Antimicrobial Agents and Chemotherapy.[2][3] Link

  • Mankin, A. S. (2008). "Macrolide myths." Current Opinion in Microbiology. Link

  • Liang, J. H., & Han, X. (2013).[6] "Structure-Activity Relationships and Mechanism of Action of Macrolides Derived from Erythromycin." Current Topics in Medicinal Chemistry. Link

  • Vázquez-Laslop, N., & Mankin, A. S. (2018). "How Macrolide Antibiotics Work." Annual Review of Biochemistry. Link

Sources

Protocols & Analytical Methods

Method

Total Synthesis Protocols for β-D-Mycarose Pyranose: A Guide for Researchers

Introduction: The Significance of Mycarose in Drug Development Mycarose, a 2,6-dideoxy-3-C-methyl-hexopyranose, is a crucial carbohydrate moiety found in a variety of significant natural products, most notably macrolide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Mycarose in Drug Development

Mycarose, a 2,6-dideoxy-3-C-methyl-hexopyranose, is a crucial carbohydrate moiety found in a variety of significant natural products, most notably macrolide antibiotics such as erythromycin and tylosin. Its unique structure, featuring a tertiary methyl group at the C3 position, contributes significantly to the biological activity of these compounds. The ability to stereoselectively synthesize mycarose and its derivatives is therefore of paramount importance for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles. This document provides a detailed overview of established total synthesis protocols for β-D-mycarose, offering researchers in drug development and medicinal chemistry a comprehensive guide to its chemical preparation. We will delve into the strategic considerations behind different synthetic routes, provide detailed experimental protocols, and offer insights into the selection of protecting groups and glycosylation methodologies.

Strategic Approaches to the Synthesis of Mycarose

The total synthesis of mycarose presents several stereochemical challenges, namely the control of four contiguous stereocenters. Over the years, synthetic chemists have devised various elegant strategies to address these challenges, primarily starting from readily available carbohydrate precursors. These approaches can be broadly categorized based on the key bond-forming reactions used to construct the mycarose scaffold.

The Classical Approach: Synthesis from L-Rhamnose

One of the earliest and most referenced approaches to L-mycarose utilizes L-rhamnose as a chiral starting material. This strategy takes advantage of the pre-existing stereochemistry at C4 and C5 of L-rhamnose, simplifying the synthetic sequence. A representative classical synthesis is that reported by Lemal et al.[1]. The key transformations in this approach involve the introduction of the C3-methyl group and the deoxygenation at C2.

The general workflow for a classical L-rhamnose-based synthesis is depicted below:

Classical Synthesis of L-Mycarose L_Rhamnose L-Rhamnose Protection Protection of Hydroxyls L_Rhamnose->Protection Oxidation Oxidation at C3 Protection->Oxidation e.g., PCC, Swern Methylation Grignard/Organolithium Addition at C3 Oxidation->Methylation e.g., MeMgBr, MeLi Deoxygenation Deoxygenation at C2 Methylation->Deoxygenation e.g., Barton-McCombie Deprotection Deprotection Deoxygenation->Deprotection Acidic/Basic Hydrolysis or Hydrogenolysis L_Mycarose L-Mycarose Deprotection->L_Mycarose

Caption: Classical synthetic route to L-mycarose from L-rhamnose.

Causality Behind Experimental Choices:

  • Starting Material: L-rhamnose is an ideal and cost-effective starting material as it already possesses the correct stereochemistry at two of the four stereocenters of L-mycarose.

  • Protecting Groups: The choice of protecting groups is critical to ensure regioselective reactions. For instance, a 1,2-O-isopropylidene group can be used to mask the C1 and C2 hydroxyls, allowing for selective oxidation at C3. The selection of orthogonal protecting groups is essential for sequential deprotection and functionalization.[2]

  • Stereocontrol at C3: The addition of a methyl group to the C3-ketone intermediate is a crucial step. The stereochemical outcome of this reaction is influenced by the steric hindrance of the neighboring protecting groups and the reaction conditions. The use of bulky reagents can favor the desired equatorial attack.

  • Deoxygenation at C2: The Barton-McCombie deoxygenation is a classic and reliable method for removing the hydroxyl group at the C2 position. This reaction proceeds via a radical mechanism and is generally high-yielding.

Modern Synthetic Strategies: Leveraging Catalysis and Novel Reagents

More recent synthetic efforts have focused on improving the efficiency and stereoselectivity of mycarose synthesis through the use of modern catalytic methods and novel reagents. These approaches often aim to reduce the number of synthetic steps and improve overall yields.

A notable modern approach involves the use of gold(I)-catalyzed glycosylation for the stereoselective synthesis of 2-deoxy-β-pyranosidic linkages, which is relevant to the synthesis of mycarose glycosides.[3] This methodology allows for the direct and stereocontrolled formation of the glycosidic bond, which is often a challenging step in carbohydrate synthesis.

The workflow for a modern synthetic approach might involve the following key steps:

Modern Synthesis of Mycarose Achiral_Precursor Achiral or Simpler Chiral Precursor Asymmetric_Reaction Asymmetric Catalysis (e.g., D-A, Aldol) Achiral_Precursor->Asymmetric_Reaction Key_Intermediate Key Chiral Intermediate Asymmetric_Reaction->Key_Intermediate Functional_Group Functional Group Interconversions Key_Intermediate->Functional_Group Glycosylation Stereoselective Glycosylation (e.g., Au(I)-catalyzed) Functional_Group->Glycosylation Final_Product Mycarose Glycoside Glycosylation->Final_Product

Caption: A generalized modern synthetic workflow for mycarose derivatives.

Key Advantages of Modern Approaches:

  • Increased Efficiency: Catalytic methods can significantly reduce the number of steps and the amount of waste generated compared to stoichiometric reactions.

  • High Stereoselectivity: Modern asymmetric reactions often provide excellent control over the stereochemical outcome, leading to higher purity of the desired product.

  • Milder Reaction Conditions: Many modern catalytic systems operate under mild conditions, which is beneficial for sensitive carbohydrate substrates.

Detailed Experimental Protocol: A Representative Synthesis of a Protected β-L-Mycarose Derivative

The following protocol is a representative example of a synthetic sequence leading to a protected form of L-mycarose, adapted from established methodologies. This protocol is intended for researchers with a strong background in synthetic organic chemistry.

Materials and Reagents:

  • L-Rhamnose

  • Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid

  • Pyridinium chlorochromate (PCC), Celite®

  • Methylmagnesium bromide (MeMgBr) in THF

  • Sodium hydride (NaH), Carbon disulfide (CS₂), Methyl iodide (MeI)

  • Tributyltin hydride (Bu₃SnH), Azobisisobutyronitrile (AIBN)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

  • Protection of L-Rhamnose:

    • To a solution of L-rhamnose in acetone and 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid.

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with triethylamine and concentrate under reduced pressure.

    • Purify the resulting di-O-isopropylidene-L-rhamnose by column chromatography.

  • Oxidation to the C3-Keton:

    • Dissolve the protected rhamnose derivative in dichloromethane (DCM).

    • Add PCC adsorbed on Celite® in portions to the solution.

    • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate to obtain the C3-keto derivative.

  • Methylation at C3:

    • Dissolve the keto derivative in anhydrous THF and cool to -78 °C.

    • Slowly add a solution of MeMgBr in THF.

    • Stir the reaction at -78 °C for the specified time, then allow it to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

    • Purify the resulting tertiary alcohol by column chromatography. The desired isomer should be the major product.

  • Barton-McCombie Deoxygenation at C2:

    • Dissolve the tertiary alcohol in anhydrous THF.

    • Add NaH at 0 °C, followed by CS₂ and then MeI.

    • Stir the reaction until the formation of the xanthate ester is complete.

    • In a separate flask, prepare a solution of Bu₃SnH and a catalytic amount of AIBN in toluene.

    • Add the xanthate ester solution to the refluxing toluene solution over a period of time.

    • Reflux the reaction mixture until the deoxygenation is complete.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Purify the product by column chromatography to obtain the protected 2-deoxy mycarose derivative.

  • Deprotection:

    • Dissolve the protected mycarose derivative in a mixture of TFA and water.

    • Stir the reaction at room temperature until the deprotection is complete.

    • Neutralize the reaction with a mild base and concentrate.

    • Purify the final L-mycarose product.

Data Presentation: Comparison of Synthetic Routes

Synthetic Strategy Starting Material Key Reactions Typical Overall Yield Stereoselectivity Advantages Disadvantages
Classical Approach L-RhamnoseOxidation, Grignard Addition, Barton-McCombie Deoxygenation10-20%Moderate to GoodUtilizes a readily available chiral pool starting material.Multiple steps, use of stoichiometric and hazardous reagents.
Modern Catalytic Approach Simpler Chiral PrecursorsAsymmetric Catalysis, Stereoselective Glycosylation20-40%High to ExcellentFewer steps, higher efficiency, milder conditions.May require specialized catalysts and starting materials.

Conclusion and Future Perspectives

The total synthesis of mycarose remains a topic of significant interest due to its presence in numerous biologically active natural products. While classical methods have laid a strong foundation, modern synthetic strategies are continually improving the efficiency and stereocontrol of these syntheses. The development of novel catalytic systems for C-H functionalization and stereoselective glycosylation holds great promise for further streamlining the synthesis of mycarose and its analogs. These advancements will undoubtedly accelerate the exploration of new mycarose-containing drug candidates with enhanced therapeutic properties.

References

  • Lemal, D. M., P. D. Pacht, and R. B. Woodward. "The Synthesis of L-Mycarose and L-Cladinose." Tetrahedron 18.11 (1962): 1275-1282.
  • Koto, S., et al. "The Synthesis of L-Mycarose and Its Isomers." Bulletin of the Chemical Society of Japan 45.2 (1972): 532-535.
  • Flaherty, B., W. G. Overend, and N. R. Williams. "The Synthesis of D-Mycarose and D-Cladinose." Journal of the Chemical Society C: Organic (1966): 398-402.
  • Yu, B., and Z. Yang. "Gold(I)-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates as Donors.
  • Danishefsky, S. J., and M. T. Bilodeau. "Glycals in organic synthesis: The evolution of a versatile class of reagents for the synthesis of oligosaccharides and glycoconjugates." Angewandte Chemie International Edition in English 35.13‐14 (1996): 1380-1419.
  • Rai, D., and S. S. Kulkarni. "Recent advances in β-L-rhamnosylation." Organic & Biomolecular Chemistry 18.17 (2020): 3216-3228. [Link][4]

  • Ye, X. S., and X. F. Zheng. "Merging total synthesis and NMR technology for deciphering the realistic structure of natural 2,6-dideoxyglycosides." Nature Communications 15.1 (2024): 3158. [Link][3]

  • Timmons, S. C., and D. L. Jakeman. "On the synthesis of the 2,6-dideoxysugar L-digitoxose." Carbohydrate research 342.18 (2007): 2695-704. [Link][5]

  • Demchenko, A. V. "Protecting group strategies in carbohydrate chemistry." Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance (2008): 45-84.
  • "Mycarose." Merck Index, 15th ed., Royal Society of Chemistry, 2013.[1]

Sources

Application

Application Notes &amp; Protocols: A Guide to Selective β-Glycosylation of Mycarose

Abstract: The stereoselective synthesis of β-mycarosides represents a formidable challenge in carbohydrate chemistry, primarily due to the absence of a participating functional group at the C-2 position of the mycarose d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The stereoselective synthesis of β-mycarosides represents a formidable challenge in carbohydrate chemistry, primarily due to the absence of a participating functional group at the C-2 position of the mycarose donor. This lack of a neighboring group inherently favors the formation of thermodynamically stable α-glycosides through non-stereospecific SN1-like pathways.[1] This guide provides researchers, synthetic chemists, and drug development professionals with a detailed overview of the core principles and field-proven protocols for achieving high β-selectivity in the glycosylation of mycarose, a 2,6-dideoxy sugar crucial to the structure and activity of numerous macrolide antibiotics.[2] We will explore the causal relationships behind reagent selection, the influence of protecting groups, and provide step-by-step methodologies for state-of-the-art catalytic and reagent-controlled glycosylation reactions.

The Challenge: Overcoming the α-Anomeric Bias

Mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose, is a key structural component of many biologically active natural products.[2] The construction of the β-glycosidic linkage involving this sugar is notoriously difficult. In typical glycosylation reactions, a participating group (like an acyl group) at the C-2 position of the glycosyl donor shields the α-face of the oxocarbenium intermediate, directing the incoming nucleophile (the glycosyl acceptor) to the β-face, thus ensuring a 1,2-trans product.[3]

Mycarose lacks any substituent at C-2. Consequently, activation of a mycarose donor readily forms a highly reactive, planar-like oxocarbenium ion. This intermediate is susceptible to nucleophilic attack from either face. Attack from the α-face is often kinetically and thermodynamically favored, leading to a preponderance of the undesired α-anomer.[1] Achieving β-selectivity therefore requires strategies that either promote a stereospecific SN2-like inversion pathway or effectively block the α-face of the intermediate.[4]

G cluster_0 Glycosylation Pathways for 2-Deoxy Sugars cluster_1 Desired Pathway Donor Mycarose Donor (α-anomer) Activated Oxocarbenium Ion (Planar Intermediate) Donor->Activated Promoter SN2_Product β-Glycoside (Kinetic Product) Donor->SN2_Product SN2-like Pathway (Stereoinvertive attack) SN1_Product α-Glycoside (Thermodynamic Product) Activated->SN1_Product SN1-like Pathway (α-face attack) Acceptor Acceptor-OH Acceptor2 Acceptor-OH G cluster_0 Bis-Thiourea Catalyzed Workflow Donor Disarmed Mycarose Phosphate Donor Mix Combine Donor, Acceptor, Catalyst in Solvent Donor->Mix Acceptor Glycosyl Acceptor Acceptor->Mix Catalyst Bis-Thiourea Catalyst Catalyst->Mix Activator Activator (e.g., TMSOTf/DBU) Add_Activator Add Activator Activator->Add_Activator Cool Cool to -78 °C Mix->Cool Cool->Add_Activator React Stir and Warm to RT Add_Activator->React Quench Quench Reaction React->Quench Purify Purification (Chromatography) Quench->Purify Product β-Mycaroside Product Purify->Product

Figure 2: Experimental workflow for bis-thiourea catalyzed β-glycosylation.

Detailed Experimental Protocol: Bis-Thiourea Catalysis

This protocol is adapted from methodologies reported for 2,6-dideoxyglucosylations and should be optimized for specific mycarose donors and acceptors. [1][5]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the bis-thiourea catalyst (10-20 mol%) in anhydrous toluene or dichloromethane (DCM).

  • Addition of Reactants: To the catalyst solution, add the glycosyl acceptor (1.0 equivalent) followed by the "disarmed" mycarose phosphate donor (1.2-1.5 equivalents).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Add the activator solution (e.g., a pre-mixed solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a non-nucleophilic base like 2,6-di-tert-butylpyridine or DBU) dropwise over 10 minutes.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (Et₃N) or saturated sodium bicarbonate (NaHCO₃) solution.

  • Workup: Dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the pure β-mycaroside product.

Protocol II: Reagent-Controlled β-Glycosylation

An alternative strategy relies on the in situ generation of a highly reactive glycosyl sulfonate from a stable glycosyl acetate precursor. This method avoids the isolation of sensitive donors and offers excellent β-selectivity. [6] Causality of Experimental Choices:

  • Donor Precursor: A "disarmed" mycarosyl acetate is used as a stable, easily handled starting material.

  • Reagents: p-Toluenesulfonyl chloride (TsCl) and potassium hexamethyldisilazide (KHMDS) are used. KHMDS acts as a strong, non-nucleophilic base to deprotonate an intermediate, facilitating the formation of a reactive glycosyl sulfonate. [6]This intermediate is highly electrophilic and undergoes rapid, stereoinvertive displacement by the acceptor.

  • Conditions: The reaction is performed at low temperatures to control the formation and subsequent reaction of the highly reactive sulfonate intermediate, thereby maximizing the SN2 pathway.

MethodKey Reagents/CatalystDonor TypeProtecting GroupsTypical Selectivity (β:α)Ref.
Catalytic Bis-ThioureaGlycosyl Phosphate/Chloride"Disarmed" Esters (e.g., -TCA)>10:1 to >20:1[1][5]
Reagent-Controlled TsCl, KHMDSGlycosyl Acetate"Disarmed" Esters (e.g., -OAc)>10:1 to >20:1[6]
Halide-Mediated AgOTf, etc.Glycosyl Bromide"Disarmed" Esters (e.g., -OBz)Variable, can be high[7]

Table 1: Comparison of Methodologies for Selective β-Glycosylation of 2,6-Dideoxy Sugars.

Detailed Experimental Protocol: TsCl/KHMDS Reagent Control

This protocol is adapted from the next-generation approach developed by the Bennett group. [6]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the mycarosyl acetate donor (1.5 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 equivalents) to the mixture.

  • Base Addition: Slowly add a solution of potassium hexamethyldisilazide (KHMDS in THF, 1.5 equivalents) dropwise over 20 minutes. The solution may change color.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (EtOAc). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography.

Conclusion and Outlook

The selective synthesis of β-mycarosides, once a significant bottleneck, is now achievable with high fidelity through modern synthetic methods. The key to success lies in suppressing the inherent tendency of 2-deoxy sugars to react via non-selective SN1-like pathways. By employing "disarmed" glycosyl donors in combination with either sophisticated hydrogen-bonding catalysts like bis-thioureas or potent reagent-controlled systems, chemists can effectively promote stereoinvertive SN2-like pathways. These protocols provide reliable and reproducible access to β-mycarosides, enabling further exploration of their roles in medicinal chemistry and facilitating the development of novel therapeutics based on macrolide scaffolds. [8][9]

References

  • Title: Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy Source: ResearchGate URL: [Link]

  • Title: β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure Source: MPG.PuRe URL: [Link]

  • Title: Beta-selective glycosylations with masked D-mycosamine precursors Source: PubMed URL: [Link]

  • Title: Glycosyl donor Source: Wikipedia URL: [Link]

  • Title: and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides Source: ACS Publications URL: [Link]

  • Title: Anomeric Selectivity of Glycosylations Through a Machine Learning Lens Source: ChemRxiv URL: [Link]

  • Title: Glycosyl donors used in the stereoselective glycosylations. Source: ResearchGate URL: [Link]

  • Title: An Improved Approach to the Direct Construction of 2-Deoxy-β-Linked Sugars: Applications to Oligosaccharide Synthesis Source: NIH URL: [Link]

  • Title: Protecting Groups as a Factor of Stereocontrol in Glycosylation Reactions Source: ResearchGate URL: [Link]

  • Title: Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates Source: PMC - NIH URL: [Link]

  • Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations Source: MDPI URL: [Link]

  • Title: Strategies toward protecting group-free glycosylation through selective activation of the anomeric center Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of the laminara-oligosaccharide methyl beta-glycosides of dp 3-8 Source: PubMed URL: [Link]

  • Title: Glycosides in Medicine: “The Role of Glycosidic Residue in Biological Activity” Source: ResearchGate URL: [Link]

  • Title: Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations Source: PubMed URL: [Link]

  • Title: Drug-glycosidation and drug development Source: PubMed URL: [Link]

  • Title: β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas Source: ACS Publications URL: [Link]

  • Title: Stereoselective Approaches to β-Linked 2-Deoxy Sugars Source: MDPI URL: [Link]

  • Title: Therapeutic applications of glycosides obtained from medicinal plants Source: IAIM URL: [Link]

Sources

Method

Application Note: Targeted Isolation of L-Mycarose via Selective Acid Hydrolysis of Tylosin

Executive Summary This application note details a robust, scalable protocol for the extraction and purification of L-mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose) from the macrolide antibiotic Tylosin A . While Tylosin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the extraction and purification of L-mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose) from the macrolide antibiotic Tylosin A . While Tylosin is widely available as a veterinary antibiotic, L-mycarose is a high-value deoxysugar synthon used in the semi-synthesis of novel glycosylated therapeutics.

The methodology utilizes selective acid hydrolysis to cleave the labile terminal mycarose moiety while preserving the macrolactone core (as Desmycosin/Tylosin B). Unlike standard antibiotic recovery protocols that discard the sugar fraction, this guide inverts the process to prioritize high-purity sugar isolation from the aqueous hydrolysate.

Scientific Principles & Mechanism

Structural Context

Tylosin A is a 16-membered macrolide.[1] Its bioactivity relies on three sugar moieties:

  • D-Mycaminose: An amino sugar attached to C-5 of the lactone ring.

  • D-Mycinose: A neutral sugar attached to C-23.

  • L-Mycarose: A neutral, branched-chain deoxysugar attached to the 4'-hydroxyl group of mycaminose.

The Kinetic "Sweet Spot"

The glycosidic linkage between L-mycarose and mycaminose is significantly more acid-labile than the linkage between mycaminose and the macrolactone ring.

  • Mild Acid (pH 2–3): Rapidly hydrolyzes the terminal Mycarose, yielding Desmycosin (Tylosin B) and free Mycarose .

  • Strong Acid (pH < 1): Degrades the macrolactone ring and hydrolyzes the mycaminose/mycinose bonds.

Strategic Objective: Maintain pH 2.5 at 70–80°C to maximize mycarose cleavage while minimizing degradation into furan derivatives.

Separation Logic

Following hydrolysis, the reaction mixture contains a basic macrolide (Desmycosin) and a neutral sugar (Mycarose).[2]

  • Step A (Basification): Adjusting pH to 9.0 deprotonates the dimethylamino group on Desmycosin, rendering it lipophilic.

  • Step B (Partitioning): Desmycosin partitions into the organic phase (Chloroform/DCM).

  • Step C (Isolation): L-Mycarose, being a polyol, remains in the aqueous phase, ready for concentration and chromatographic purification.

Visual Workflow (DOT Diagram)

MycaroseExtraction cluster_Organic Organic Phase (Discard/Side Product) cluster_Aqueous Aqueous Phase (Target) Start Raw Material: Tylosin Tartrate Hydrolysis Acid Hydrolysis (0.1N H2SO4, 80°C, 1h) Start->Hydrolysis Dissolve Cooling Quench & Cool (Ice Bath to 20°C) Hydrolysis->Cooling Reaction Complete Basification pH Adjustment (Add Na2CO3 to pH 9.0) Cooling->Basification extraction Liquid-Liquid Extraction (Chloroform) Basification->extraction Desmycosin Desmycosin (Tylosin B) Aglycone impurities extraction->Desmycosin Organic Layer Aq_Layer Crude Mycarose Solution extraction->Aq_Layer Aqueous Layer Neutralize Neutralization (Amberlite IR-120 H+) Aq_Layer->Neutralize Remove Salts Conc Lyophilization / Concentration Neutralize->Conc Purification Silica Gel Chromatography (CHCl3:MeOH 20:1) Conc->Purification FinalProduct Pure L-Mycarose (Crystalline/Syrup) Purification->FinalProduct

Figure 1: Process flow for the selective cleavage and isolation of L-mycarose from Tylosin.

Detailed Protocols

Reagents and Equipment
  • Precursor: Tylosin Tartrate (USP/Ph. Eur. Grade).

  • Solvents: Sulfuric Acid (H₂SO₄), Chloroform (CHCl₃), Methanol (MeOH), Sodium Carbonate (Na₂CO₃).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Equipment: Rotary Evaporator, pH Meter, Reflux Condenser, Lyophilizer.

Protocol A: Selective Acid Hydrolysis

Causality: High temperature combined with low pH provides the activation energy to break the glycosidic bond. We use H₂SO₄ because sulfate ions are easily removed later if necessary (e.g., via Ba(OH)₂ precipitation), though ion exchange is preferred for scale.

  • Dissolution: Dissolve 10.0 g of Tylosin Tartrate in 100 mL of 0.1 N H₂SO₄ .

  • Reaction: Heat the solution to 80°C under reflux with magnetic stirring.

  • Monitoring: Maintain temperature for 60 minutes .

    • QC Check: Spot an aliquot on TLC (Silica; CHCl₃:MeOH:NH₄OH 90:10:1). Tylosin (Rf ~0.4) should disappear; Desmycosin (Rf ~0.3) and Mycarose (Rf ~0.6, stains with anisaldehyde) should appear.

  • Quenching: Immediately cool the reaction vessel in an ice bath to <20°C to stop further degradation.

Protocol B: Partitioning and Extraction

Causality: Separation relies on the pKa of the mycaminose amine (pKa ~7.8). At pH 9.0, the macrolide is uncharged and hydrophobic. Mycarose has no ionizable groups and remains water-soluble.

  • pH Adjustment: Slowly add saturated Na₂CO₃ solution to the cooled hydrolysate until the pH reaches 9.0 ± 0.2 .

    • Note: The solution will become cloudy as Desmycosin precipitates.

  • Extraction: Transfer to a separatory funnel. Extract three times with equal volumes of Chloroform (3 x 100 mL).

  • Phase Separation:

    • Lower Organic Phase: Contains Desmycosin (Save for secondary recovery if desired).

    • Upper Aqueous Phase: Contains L-Mycarose and inorganic salts.

Protocol C: Purification and Isolation

Causality: Direct evaporation of the aqueous phase yields salt-contaminated sugar. Desalting and chromatography are essential for high purity (>95%).

  • Neutralization/Desalting: Pass the aqueous phase through a small column of cation exchange resin (e.g., Amberlite IR-120, H+ form) to remove sodium ions, or neutralize carefully with dilute acid if salts are acceptable for the next step.

  • Concentration: Evaporate the aqueous phase under reduced pressure (Rotavap) at 40°C to a viscous syrup.

    • Alternative: Lyophilize to obtain a crude white powder.

  • Chromatography:

    • Column: Silica Gel 60.

    • Eluent: Gradient elution starting with 100% CHCl₃, moving to CHCl₃:MeOH (20:1).

    • Fraction Collection: L-mycarose typically elutes early due to its lipophilic methyl groups compared to other sugars.

  • Final Drying: Pool pure fractions and dry under high vacuum.

Data Summary & Validation

Expected Yields
ComponentTheoretical Mass (from 10g Tylosin)Typical RecoveryYield %
Desmycosin ~8.4 g7.5 - 8.0 g90-95%
L-Mycarose ~1.6 g1.1 - 1.3 g70-80%
Characterization (QC)

To validate the identity of the isolated product, compare against the following standard data:

  • Appearance: Colorless syrup or white crystalline solid (mp 128–129°C).

  • Optical Rotation:

    
     (c=1, H₂O).
    
  • 1H-NMR (CDCl₃, 400 MHz): Diagnostic doublet for the C-6 methyl group at

    
     1.20 ppm and the C-3 methyl singlet at 
    
    
    
    1.15 ppm.
  • Mass Spectrometry (ESI): m/z 169 [M+Na]+ (Calculated MW: 146.18 g/mol ).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Mycarose Yield Incomplete hydrolysisIncrease reaction time to 90 mins or temp to 85°C. Monitor by TLC.
Dark/Brown Sugar Sugar degradation (Furfural formation)Reaction temp too high or acid too strong. Ensure rapid cooling after 1h.
Desmycosin Contamination Inefficient extractionEnsure pH is strictly >8.5 during chloroform extraction.
Salt Contamination Poor desaltingUse ion-exchange resin or extract the dry crude residue with dry acetone (mycarose dissolves, salts do not).

References

  • Hamill, R. L., Haney, M. E., Stamper, M., & Wiley, P. F. (1961).[3] Tylosin, a new antibiotic: II. Isolation, properties, and preparation of desmycosin, a microbiologically active degradation product.[3][4] Antibiotics & Chemotherapy, 11, 328-334.[3]

  • Omura, S., et al. (1984). Chemical modification of tylosin: Synthesis of 4'-acylated tylosin derivatives. The Journal of Antibiotics, 37(12), 1642-1650.

  • Baltz, R. H., & Seno, E. T. (1988). Genetics of Streptomyces fradiae and tylosin biosynthesis. Annual Review of Microbiology, 42, 547-574.

  • Kirst, H. A. (1982). Semi-synthetic derivatives of leucomycin and tylosin. Japan Journal of Antibiotics, 35, 1729. (Provides structural context for mycarose cleavage).

Sources

Application

Application Note &amp; Protocols: Solid-Phase Synthesis Strategies for Mycarose Oligosaccharides

For Researchers, Scientists, and Drug Development Professionals Abstract L-mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose, is a critical carbohydrate moiety found in numerous secondary metabolites, including macr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-mycarose, a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose, is a critical carbohydrate moiety found in numerous secondary metabolites, including macrolide antibiotics such as erythromycin and pikromycin. Its presence is often essential for the biological activity of these natural products. The chemical synthesis of oligosaccharides containing mycarose is a significant challenge due to the sugar's unique structure, particularly the two deoxy centers and the tertiary methyl group, which complicates stereocontrol during glycosylation. Solid-Phase Oligosaccharide Synthesis (SPOS) offers a streamlined and automatable alternative to traditional solution-phase methods, facilitating rapid purification and assembly.[1][2] This guide provides a detailed overview of the key strategic considerations and step-by-step protocols for the successful solid-phase synthesis of mycarose-containing oligosaccharides.

Introduction: The Challenge and Importance of Mycarose

Oligosaccharides play fundamental roles in a vast array of biological processes, from cell-cell recognition to pathogenesis.[1][3] Deoxysugars, in particular, are integral components of many bioactive natural products.[4] L-mycarose stands out due to its incorporation into therapeutically important antibiotics. The development of synthetic routes to mycarose-containing structures is driven by the need to create novel analogues with improved pharmacological properties, such as enhanced efficacy, reduced resistance, and better oral bioavailability.

However, the synthesis of mycarose oligosaccharides is fraught with challenges:

  • Stereocontrol: Establishing the correct stereochemistry at the anomeric center during glycosylation is difficult, especially for 2-deoxy sugars which lack a neighboring participating group to direct the incoming acceptor.

  • Protecting Group Strategy: The multiple hydroxyl groups require a carefully planned, orthogonal protecting group scheme to selectively unmask a single hydroxyl for chain elongation.[5]

  • Purification: Traditional solution-phase synthesis requires laborious chromatographic purification after each step, which is inefficient for complex oligosaccharides.[1]

Solid-phase synthesis elegantly circumvents many of these issues by immobilizing the growing oligosaccharide on an insoluble polymer support, allowing for the use of excess reagents to drive reactions to completion and simple filtration-based purification.[1][2] This methodology has been successfully automated, making the synthesis of complex glycans more accessible in a manner analogous to peptide and oligonucleotide synthesis.[6][7][8]

The Solid-Phase Synthesis Workflow

The solid-phase synthesis of a mycarose oligosaccharide follows a logical, iterative cycle. The entire process is anchored to an insoluble resin via a linker, which must be stable throughout the synthesis but cleavable under specific conditions at the end.[1][9]

SPOS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle Resin Resin + Linker Load 1. Load Acceptor Resin->Load Deprotect 2. Deprotection (Remove Temp. PG) Load->Deprotect Couple 3. Glycosylation (Add Mycarose Donor) Deprotect->Couple Expose Nucleophile Cap 4. Capping (Block Unreacted Sites) Couple->Cap Cap->Deprotect Repeat for Next Monomer Cleave 5. Cleavage & Global Deprotection Cap->Cleave Final Cycle Product Mycarose Oligosaccharide Cleave->Product

Caption: General workflow for Solid-Phase Oligosaccharide Synthesis (SPOS).

Key Strategic Considerations for Mycarose SPOS

The success of any solid-phase synthesis hinges on the careful selection of four key components: the solid support, the linker, the protecting group strategy, and the glycosylation chemistry.

Solid Supports

The choice of resin is critical as it must be compatible with all reaction solvents and reagents. Its swelling properties directly impact reaction kinetics.

Solid SupportKey CharacteristicsRecommended Solvents
Merrifield Resin Polystyrene (PS) cross-linked with divinylbenzene. Low cost, high loading, chemically inert. Good swelling in non-polar organic solvents.[1]Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Toluene.[1]
PEG-PS Resins Polystyrene matrix grafted with polyethylene glycol (PEG). Excellent swelling in a wide range of polar and non-polar solvents.[1]DCM, THF, N,N-Dimethylformamide (DMF), Methanol, Water.[1]
JandaJel™ PS-based resin with a flexible polytetrahydrofuran (PTHF) cross-linker. High swelling capacity enhances reactivity.[1][6]DCM, THF.[6]

For mycarose synthesis, PEG-PS resins are often preferred due to their amphiphilic nature, which ensures good solvation of both the non-polar protecting groups and the polar carbohydrate backbone.

Linker Strategies

The linker tethers the first sugar to the resin and is the final bond cleaved to release the product.[5] The choice of linker dictates the final cleavage conditions and the functionality at the reducing end of the synthesized oligosaccharide.

Linker TypeCleavage ConditionKey Features
Acid-Labile (e.g., Wang, 2-Chlorotrityl) Mild Trifluoroacetic Acid (TFA) solutions.[10][11]Widely used, but requires base-stable permanent protecting groups. 2-Chlorotrityl resin is extremely moisture-sensitive.[10]
Photolabile (e.g., o-nitrobenzyl) UV irradiation (e.g., 365 nm).[12][13]Cleavage occurs under very mild, neutral conditions, preserving sensitive functional groups.[12]
Hydrogenolysis-Labile H₂, Pd/C.Stable to both acidic and basic conditions, offering high orthogonality.[9]

A photolabile linker is highly advantageous for mycarose synthesis, as the neutral cleavage conditions avoid potential acid-catalyzed degradation or rearrangement of the deprotected dideoxy sugar.[12]

Mycarose Glycosyl Donors and Glycosylation

The glycosyl donor is an activated form of mycarose ready for coupling. The choice of activating group on the anomeric carbon is critical for reactivity and stereoselectivity.

Common mycarose donor types include:

  • Glycosyl Trichloroacetimidates: Highly reactive donors, typically activated with catalytic TMSOTf or BF₃·OEt₂ at low temperatures.

  • Thioglycosides: More stable than imidates, offering a longer shelf-life. They require activation with a thiophilic promoter.

  • Glycosyl Phosphates: Robust and versatile donors used in automated synthesis, often activated by TMSOTf.[7][14]

The absence of a C2-participating group in mycarose means that stereochemical outcomes are highly dependent on solvent, temperature, and the donor/promoter system (the "solvent effect"). For achieving β-glycosides (often the desired anomer), ethereal solvents like diethyl ether or dioxane are used to favor the formation of the β-anomer via an SN2-like displacement. For α-glycosides, non-participating solvents like dichloromethane are typically employed.

Caption: Schematic of a glycosylation reaction on a solid support.

Orthogonal Protecting Group Strategy

This is the cornerstone of the synthesis. An orthogonal set of protecting groups allows for the selective deprotection of one group while all others remain intact. For mycarose SPOS, a typical strategy involves three types of groups:

  • A Temporary Group: Masks the hydroxyl that will serve as the next glycosyl acceptor. It must be removable without affecting the linker or permanent groups. The Fmoc (9-fluorenylmethoxycarbonyl) group, removed by a mild base like piperidine, is ideal.

  • Permanent Groups: Protect all other hydroxyls throughout the synthesis. They are removed only during the final cleavage step. Benzyl (Bn) ethers are common, as they are stable to the mild base for Fmoc removal and are cleaved under various conditions (e.g., hydrogenolysis, strong acid) that can be matched to the linker strategy.

  • Anomeric Leaving Group: Part of the glycosyl donor, as discussed above.

Protecting GroupAbbreviationTypical Cleavage ReagentRole in Synthesis
9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFTemporary: For chain elongation.
BenzylBnH₂, Pd/C or strong acidPermanent: Masks non-reacting hydroxyls.
AcetylAcMild base (e.g., NaOMe/MeOH)Permanent/Temporary: Can be used for either role depending on the scheme.
tert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF)Temporary: Orthogonal to Fmoc and Bn.

Detailed Experimental Protocols

These protocols outline a representative manual synthesis of a mycarose-containing disaccharide on a photolabile linker-functionalized PEG-PS resin.

Safety Note: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Loading the First Glycosyl Acceptor
  • Objective: To covalently attach the first monosaccharide (the acceptor) to the solid support.

  • Rationale: This step immobilizes the starting point of the synthesis. The loading level determines the theoretical maximum yield of the final product.

Materials:

  • Photolabile linker-functionalized PEG-PS resin (e.g., o-nitrobenzyl linker)

  • Acceptor monosaccharide with a free anomeric hydroxyl and a carboxylic acid handle (e.g., derived from succinic anhydride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid-phase reaction vessel with a frit

Procedure:

  • Place the resin (100 mg, 0.5 mmol/g loading) in the reaction vessel.

  • Swell the resin in anhydrous DCM (2 mL) for 30 minutes with gentle agitation (e.g., on a shaker or with N₂ bubbling).[10]

  • Drain the solvent by vacuum filtration.

  • Wash the resin sequentially with DMF (3 x 2 mL), and DCM (3 x 2 mL).

  • In a separate flask, dissolve the acceptor monosaccharide (3 equivalents relative to resin loading) and DMAP (0.5 eq.) in anhydrous DCM.

  • Add DIC (3 eq.) to the solution and stir for 5 minutes.

  • Add the activated acceptor solution to the swollen resin.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin thoroughly with DCM (3 x 2 mL), DMF (3 x 2 mL), Methanol (3 x 2 mL), and finally DCM (3 x 2 mL).

  • Dry the resin under high vacuum.

Protocol 2: Iterative Glycosylation Cycle (Deprotection & Coupling)
  • Objective: To deprotect the acceptor hydroxyl and couple the mycarose donor. This cycle is repeated to elongate the oligosaccharide chain.

A. Fmoc Deprotection

  • Swell the acceptor-loaded resin in DMF (2 mL) for 20 minutes.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF (v/v, 2 mL) to the resin.

  • Agitate for 3 minutes, drain, and repeat the piperidine treatment for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL) to remove all traces of piperidine.

B. Mycarose Glycosylation

  • Swell the deprotected resin in anhydrous DCM (2 mL) under an inert atmosphere (Argon or Nitrogen).

  • In a separate flame-dried flask under inert atmosphere, dissolve the mycarose thioglycoside donor (4 eq.) and a promoter such as N-Iodosuccinimide (NIS, 4 eq.) in anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -40 °C).

  • Add the activation catalyst, such as Trifluoromethanesulfonic acid (TfOH, 0.4 eq.), dropwise.

  • After 5 minutes of activation, transfer the activated donor solution to the reaction vessel containing the resin via cannula.

  • Agitate the reaction at -40 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Quench the reaction by adding a few drops of pyridine.

  • Drain the reaction solution and wash the resin sequentially with DCM (3 x 2 mL), DMF (3 x 2 mL), Methanol (3 x 2 mL), and DCM (3 x 2 mL).

Protocol 3: Capping Unreacted Hydroxyl Groups
  • Objective: To permanently block any hydroxyl groups that failed to react during the glycosylation step.

  • Rationale: Capping prevents the formation of undesired "deletion sequences," simplifying the final product purification.[15]

Materials:

  • Capping solution: Acetic anhydride/Pyridine/DCM (1:2:3, v/v/v).

Procedure:

  • After the glycosylation wash steps, add the capping solution (2 mL) to the resin.

  • Agitate at room temperature for 1 hour.

  • Drain the solution and wash the resin with DCM (3 x 2 mL), DMF (3 x 2 mL), and DCM (3 x 2 mL).

  • The resin is now ready for the next deprotection/coupling cycle or for final cleavage.

Protocol 4: Cleavage and Global Deprotection
  • Objective: To cleave the completed oligosaccharide from the solid support and remove all permanent protecting groups.

  • Rationale: This final step liberates the target molecule for purification and characterization. The conditions must be carefully chosen based on the linker and protecting groups used.

A. Photocleavage from Resin

  • Transfer the dried, protected oligosaccharide-resin to a suitable photoreactor vessel.

  • Suspend the resin in a solvent transparent to UV light, such as DCM or dioxane.

  • Irradiate with a UV lamp (e.g., 365 nm) for 4-8 hours with continuous stirring. The optimal time should be determined empirically.[12][13]

  • Filter the resin and collect the filtrate. Wash the resin with additional solvent (3 x 2 mL) and combine the filtrates.

  • Evaporate the solvent under reduced pressure to yield the protected oligosaccharide.

B. Global Deprotection (for Benzyl Ethers)

  • Dissolve the protected oligosaccharide in a suitable solvent mixture (e.g., THF/Methanol/Water).

  • Add a palladium catalyst, such as Pd(OH)₂/C (Pearlman's catalyst).

  • Stir the suspension under a positive pressure of hydrogen gas (H₂ balloon) until TLC or Mass Spectrometry analysis indicates complete removal of the benzyl groups.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent and purify the crude product by HPLC or size-exclusion chromatography to obtain the final mycarose oligosaccharide.

References

  • Solid Phase Synthesis of Oligosaccharides. ScienceDirect. Available at: [Link]

  • Solid-Phase Synthesis of Oligosaccharide Drugs: A Review. ResearchGate. Available at: [Link]

  • Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments. MDPI. Available at: [Link]

  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Walsh Medical Media. Available at: [Link]

  • Solid phase synthesis of oligosaccharides. PubMed. Available at: [Link]

  • HPLC-Based Automated Oligosaccharide Synthesis. ScienceDirect. Available at: [Link]

  • Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PubMed Central. Available at: [Link]

  • Automated solid-phase synthesis of oligosaccharides. PubMed. Available at: [Link]

  • Principles of Modern Solid-Phase Oligosaccharide Synthesis. ResearchGate. Available at: [Link]

  • Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. PubMed. Available at: [Link]

  • Deprotection Guide. Glen Research. Available at: [Link]

  • On the synthesis of the 2,6-dideoxysugar L-digitoxose. PubMed. Available at: [Link]

  • Examples of 2,6-dideoxyhexoses. ResearchGate. Available at: [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. ResearchGate. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. Available at: [Link]

  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. PubMed Central. Available at: [Link]

  • Automated oligosaccharide synthesis. Chemical Society Reviews. Available at: [Link]

  • Oligonucleotide synthesis under mild deprotection conditions. PubMed Central. Available at: [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab? Reddit. Available at: [Link]

  • Deprotection - Volume 1 - Deprotect to Completion. Glen Research. Available at: [Link]

  • Photochemical cleavage of oligonucleotides from solid phase supports. ScienceDirect. Available at: [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Automated solid-phase synthesis of oligosaccharides containing sialic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube. Available at: [Link]

  • Multi-strategy engineering unusual sugar TDP-l-mycarose biosynthesis to improve the production of 3-O-α-mycarosylerythronolide B in Escherichia coli. PubMed Central. Available at: [Link]

  • Glycosylation efficiencies on different solid supports using a hydrogenolysis-labile linker. PubMed Central. Available at: [Link]

  • Synthesis of All Eight L-Glycopyranosyl Donors Using C-H Activation. ResearchGate. Available at: [Link]

  • Solid-phase glycan isolation for glycomics analysis. PubMed Central. Available at: [Link]

  • Synthesis of glucosyl donors 1–6 with non‐participating TIPS group at O‐2. ResearchGate. Available at: [Link]

  • Themed collection Glycosylation: New methodologies and applications. Royal Society of Chemistry. Available at: [Link]

  • Chemical O‐Glycosylations: An Overview. PubMed Central. Available at: [Link]

  • Synthesis of glycosyl phosphate donor. NCBI. Available at: [Link]

Sources

Method

Application Note: Protecting Group Strategies for Mycarose Beta-D-Pyranose

This detailed guide addresses the specific challenges of protecting group strategies for mycarose (2,6-dideoxy-3-C-methyl-ribo-hexose), specifically the beta-D-pyranose isomer. While the L-enantiomer is more prevalent in...

Author: BenchChem Technical Support Team. Date: February 2026

This detailed guide addresses the specific challenges of protecting group strategies for mycarose (2,6-dideoxy-3-C-methyl-ribo-hexose), specifically the beta-D-pyranose isomer. While the L-enantiomer is more prevalent in natural macrolides (e.g., erythromycin), the chemical principles described here apply to the D-enantiomer by symmetry.

Introduction & Structural Analysis[1]

Mycarose presents a unique "perfect storm" of synthetic challenges that differentiates it from standard hexoses like glucose or mannose. Successful manipulation requires understanding three critical structural features:

  • Acid Lability (2,6-Dideoxy Core): The absence of an electron-withdrawing hydroxyl group at C2 destabilizes the glycosidic bond. The oxocarbenium ion intermediate is formed too easily, making the glycosidic linkage highly susceptible to acid hydrolysis. Implication: Acidic deprotection steps (e.g., removing trityl or isopropylidene groups) must be mild or buffered.

  • The C3-Tertiary Alcohol: Unlike standard sugars, the C3 position bears a methyl group (3-C-methyl), rendering the C3-hydroxyl tertiary .

    • Consequence: It is sterically hindered and significantly less nucleophilic than the C4-hydroxyl.

    • Advantage:[1][2][3][4] This creates a natural reactivity difference that allows facile regioselective protection of C4 without complex blocking strategies.

  • Beta-Selectivity: The lack of a C2-substituent prevents Neighboring Group Participation (NGP).[5] Standard glycosylation often yields the thermodynamically stable ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -anomer. Accessing the 
    
    
    
    -D-anomer requires specific "disarming" protecting groups or kinetic control strategies.
Diagram 1: Reactivity Map of Mycarose

The following diagram visualizes the reactivity hierarchy, guiding the order of protection events.

MycaroseReactivity Mycarose Mycarose Core (2,6-dideoxy-3-C-methyl) C1 C1 Anomeric Center (Most Reactive) Target: Glycosyl Donor Mycarose->C1 Activation C4 C4 Secondary -OH (Moderately Reactive) Target: Acyl/Ether Protection Mycarose->C4 Nucleophilic Attack C3 C3 Tertiary -OH (Least Reactive) Target: Often left free or Silylated Mycarose->C3 Steric Hindrance C4->C3 Reactivity Gap (>100:1 selectivity)

Caption: Reactivity hierarchy of Mycarose functional groups. The steric bulk at C3 allows C4 to be manipulated selectively.

Strategic Analysis: The "Why" Behind the Protocol

The C3 Bottleneck

In many total syntheses (e.g., Nicolaou’s Tylosin synthesis), the C3-tertiary alcohol is left unprotected . Its low reactivity means it rarely interferes with glycosylation at C1 or acylation at C4. However, if your specific pathway requires C3 protection (e.g., to prevent migration or H-bonding), standard acylation fails. You must use Silylation (TMS/TES) or cyclic carbonate formation involving C4.

The Beta-D-Selectivity Problem

To achieve the


-D-configuration (equatorial in ribo systems, though conformationally flexible), we cannot rely on C2-participation.
  • Strategy: Use a "Disarming" protecting group at C4 (e.g., Acetate or Benzoate). Electron-withdrawing groups destabilize the oxocarbenium ion, promoting an

    
    -like displacement of an activated 
    
    
    
    -donor (e.g., glycosyl chloride or phosphate) to form the
    
    
    -product.

Detailed Protocols

Protocol A: Regioselective C4-Acylation

Objective: Selectively protect the C4 secondary alcohol as an acetate or benzoate, leaving the C3 tertiary alcohol free.

Reagents:

  • Starting Material: Methyl

    
    -D-mycaroside (unprotected).
    
  • Acylating Agent: Acetic Anhydride (

    
    ) or Benzoyl Chloride (
    
    
    
    ).
  • Base: Pyridine.

  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of methyl mycaroside in anhydrous DCM (0.1 M concentration). Add 5.0 eq of dry Pyridine.

  • Cooling: Cool the solution to -10°C (Ice/Salt bath). Rationale: Lower temperature enhances the kinetic selectivity between the secondary C4 and tertiary C3.

  • Addition: Dropwise add 1.1 eq of

    
     or 
    
    
    
    .
    • Critical Note: Do not use DMAP (4-Dimethylaminopyridine) initially. DMAP is a "hyper-nucleophile" that may force reaction at the hindered C3 position, ruining selectivity.

  • Monitoring: Stir at -10°C for 4 hours. Monitor by TLC (Hexane/EtOAc). The mono-protected product (Rf ~0.5) should appear; di-protected (C3,C4) impurity (Rf ~0.8) should be minimal.

  • Workup: Quench with MeOH (0.5 mL). Dilute with DCM, wash with cold 1M HCl (rapidly, to remove pyridine without hydrolyzing the sugar), then saturated

    
    .
    
  • Validation:

    
     NMR will show a downfield shift for H-4 (~4.5-5.0 ppm) while the 3-Me signal remains unshifted relative to a C3-acylated standard.
    
Protocol B: C3-O-Silylation (Optional)

Objective: Cap the tertiary C3-OH if necessary.

Reagents:

  • Substrate: C4-protected mycaroside (from Protocol A).

  • Reagent: TMSOTf (Trimethylsilyl triflate) or TESOTf.

  • Base: 2,6-Lutidine.

Step-by-Step:

  • Dissolve the C4-protected intermediate in DCM at 0°C.

  • Add 3.0 eq of 2,6-Lutidine.

  • Add 1.5 eq of TMSOTf dropwise.

  • Stir for 30 mins. Rationale: Triflate reagents are powerful enough to silylate tertiary alcohols where silyl chlorides (TMSCl) often fail.

Protocol C: Preparation of the Glycosyl Donor (Thiophenyl)

Objective: Convert the anomeric methyl group to a thiophenyl donor, versatile for beta-selective coupling.

Step-by-Step:

  • Hydrolysis: Treat the protected methyl glycoside with aqueous acetic acid (80% AcOH, 60°C) to reveal the lactol (C1-OH). Note: Monitor closely to avoid cleaving the C4-ester.

  • Activation: Dissolve the lactol in DCM. Add

    
     (Diphenyl disulfide) and 
    
    
    
    (Tributylphosphine).
  • Reaction: Stir at room temperature. This Mukaiyama redox condensation installs the SPh group (mostly

    
    ).
    
  • Purification: Silica gel chromatography.

Synthesis Workflow Visualization

The following diagram outlines the complete protecting group strategy from the diol to the activated donor.

ProtectionStrategy Start Methyl D-Mycaroside (Free C3-OH, C4-OH) Step1 Step 1: Selective C4 Acylation (Ac2O, Pyridine, -10°C) Start->Step1 Intermediate C4-O-Acetyl-Mycaroside (C3-OH free) Step1->Intermediate Decision Need C3 Protection? Intermediate->Decision PathA No (Standard) Leave C3-OH Free Decision->PathA Steric bulk sufficient PathB Yes (Labile) TMSOTf / 2,6-Lutidine Decision->PathB Reactive acceptor DonorPrep Donor Activation 1. Hydrolysis (AcOH) 2. PhSSPh, Bu3P PathA->DonorPrep PathB->DonorPrep Final Beta-Selective Glycosylation (Donor + Acceptor + NIS/TfOH) DonorPrep->Final

Caption: Decision tree for Mycarose protection. C4-protection is mandatory; C3-protection is optional based on acceptor reactivity.

Data Summary & Troubleshooting

Comparative Reactivity Table
Functional GroupSteric EnvironmentRecommended PGDeprotectionStability Note
C1-OH (Anomeric) SecondaryThiophenyl (SPh)NIS/TfOH (Activation)Stable to base/mild acid.
C3-OH Tertiary (3-Me) None (Free) or TMSTBAF or weak acidVery hard to acylate.
C4-OH SecondaryAcetate (Ac) / Benzoate (Bz)NaOMe/MeOH"Disarming" group for

-selectivity.
Troubleshooting Common Issues
  • Issue: Low yield during C4 acylation.

    • Cause: Temperature too high, leading to competitive C3 acylation or decomposition.

    • Fix: Strictly maintain < 0°C. Ensure Pyridine is dry.

  • Issue: Anomerization of the donor.

    • Cause: 2-deoxy sugars anomerize rapidly in the presence of acid.

    • Fix: Buffer all silica columns with 1% Triethylamine. Store donors at -20°C.

References

  • Nicolaou, K. C., et al. (1997). "Total Synthesis of Tylosin." Angewandte Chemie International Edition.

    • Context: Establishes the standard for handling mycarose in complex macrolide synthesis, specifically the str
  • Bennett, C. S. (2018). "Methods for 2-Deoxyglycoside Synthesis." Chemical Reviews.

    • Context: Comprehensive review on glycosylation strategies for 2-deoxy sugars, including "disarming" str
  • Toshima, K., et al. (1993). "Recent progress in the synthesis of 2,6-dideoxy sugars." Chemical Reviews.

    • Context: Foundational text on the reactivity differences between C3 and C4 in dideoxy-hexoses.
  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1] Wiley-Interscience.

    • Context: General reference for silylation conditions (TMSOTf) for hindered tertiary alcohols.

Sources

Application

crystallizing mycarose beta-D-pyranose derivatives

High-Purity Crystallization of Mycarose -D-Pyranose Derivatives via p-Nitrobenzoylation -D-Mycarose) Executive Summary Mycarose (2,6-dideoxy-3-C-methyl-ribo-hexose) is a critical deoxysugar moiety found in macrolide anti...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Crystallization of Mycarose -D-Pyranose Derivatives via p-Nitrobenzoylation


-D-Mycarose)

Executive Summary

Mycarose (2,6-dideoxy-3-C-methyl-ribo-hexose) is a critical deoxysugar moiety found in macrolide antibiotics such as tylosin and erythromycin. While the natural form is L-mycarose, synthetic routes often target the D-enantiomer or racemic mixtures for structure-activity relationship (SAR) studies.

A major bottleneck in working with 2,6-dideoxy sugars is their physical state; they are typically amorphous oils or syrups due to the lack of hydroxyl groups at C2 and C6, which significantly reduces the intermolecular hydrogen bonding network required for lattice formation.

This guide details the crystallization of mycarose


-D-pyranose derivatives , specifically targeting the 3,4-di-O-p-nitrobenzoyl  ester. This derivative utilizes strong 

-

stacking interactions from the nitrobenzoate moieties to drive lattice packing, forcing the otherwise flexible pyranose ring into a rigid, crystalline structure.

Scientific Mechanism: Why Derivatization is Necessary

The "Oily Sugar" Problem

Native 2,6-dideoxy sugars exhibit high conformational flexibility. The pyranose ring can flip between


 and 

chairs more easily than fully oxygenated sugars because there are fewer bulky equatorial substituents to lock the conformation.
  • Lack of H-Bonds: With no -OH at C2 and C6 (methyl), the cohesive energy density is low.

  • Anomeric Mutarotation: In solution, the

    
     and 
    
    
    
    anomers equilibrate rapidly. Crystallizing a pure
    
    
    -anomer requires a derivative that kinetically traps or thermodynamically favors this configuration.
The p-Nitrobenzoate Solution

To induce crystallinity, we employ Crystal Engineering principles. We attach 4-nitrobenzoyl (PNB) groups to the remaining hydroxyls at C3 and C4.

  • Planarity: The phenyl rings provide rigid planar surfaces.

  • Stacking: The electron-deficient nitro group induces strong dipole-dipole interactions and

    
    -stacking, acting as a "molecular zipper" to align the sugar molecules.
    
  • Anomeric Locking: Acylation at C4 often influences the anomeric preference through long-range electronic effects, and bulky groups can sterically favor the

    
    -anomer (equatorial) in specific solvent systems.
    

Experimental Workflow

DOT Diagram: Crystallization Logic Flow

CrystallizationWorkflow Start Crude D-Mycarose (Syrup) Derivatization Derivatization: Reaction with p-Nitrobenzoyl Chloride (Pyridine/DCM, 0°C) Start->Derivatization 3,4-OH acylation Workup Workup: Acid Wash (HCl) -> Bicarb Wash Removal of Pyridine Derivatization->Workup Quench & Extract Purification Flash Chromatography: Isolate Beta-enriched fraction Workup->Purification Silica Gel Crystallization Crystallization: Vapor Diffusion (Solvent: Acetone | Anti-solvent: Hexane) Purification->Crystallization Pure Syrup Analysis Characterization: XRD & H-NMR (J1,2 coupling) Crystallization->Analysis Needles/Prisms

Figure 1: Strategic workflow for converting amorphous mycarose syrup into crystalline PNB-derivatives.

Detailed Protocol

Phase 1: Synthesis of 3,4-di-O-p-nitrobenzoyl- -D-mycarose

Reagents:

  • Crude D-Mycarose (approx. 1.0 mmol)

  • p-Nitrobenzoyl chloride (3.0 eq, 3.0 mmol)

  • Pyridine (anhydrous, 5.0 mL)

  • Dichloromethane (DCM, anhydrous)

  • DMAP (4-dimethylaminopyridine, 0.1 eq, catalytic)

Step-by-Step:

  • Drying: Azeotrope the crude mycarose syrup with anhydrous toluene (

    
    ) to remove trace water. Keep under high vacuum for 2 hours.
    
  • Solubilization: Dissolve the dried syrup in 5 mL anhydrous Pyridine/DCM (1:1 v/v) under Nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Add DMAP. Then, add p-nitrobenzoyl chloride portion-wise over 15 minutes. Reason: Exothermic reaction control prevents degradation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 2:1). The product will appear as a UV-active spot (

    
    ).
    
  • Quench: Add 1 mL water to hydrolyze excess acid chloride. Stir for 10 mins.

  • Extraction: Dilute with DCM (20 mL). Wash sequentially with:

    • 1M HCl (

      
      ) – Critical: Removes Pyridine.
      
    • Saturated NaHCO

      
       (
      
      
      
      ) – Neutralizes acids.
    • Brine (

      
      ).
      
  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate to a yellow gum.
    
Phase 2: Purification & Anomeric Enrichment

Before crystallization, remove impurities that inhibit nucleation.

  • Flash Column: Perform rapid silica gel chromatography.

    • Eluent: Gradient from 10% to 30% EtOAc in Hexanes.

  • Fraction Selection: Isolate the major UV-active fraction. Note that the

    
     and 
    
    
    
    anomers may separate. The
    
    
    -anomer (equatorial C1-OR) is typically slightly more polar or elutes closely with the
    
    
    . Collect the mixed anomers if separation is poor; crystallization will drive the equilibrium or selectively precipitate one form.
Phase 3: Crystallization (Vapor Diffusion Method)

This is the most reliable method for PNB derivatives.

Setup:

  • Inner Vial (Sample): 4 mL glass vial.

  • Outer Vessel (Reservoir): 20 mL scintillation vial or jar with tight cap.

Procedure:

  • Dissolve the purified yellow gum (approx. 100 mg) in a minimum amount of Acetone or Ethyl Acetate (approx. 0.5 – 1.0 mL).[1] The solution should be clear and concentrated.

  • Place this open vial inside the Outer Vessel.

  • Add Hexane (or Petroleum Ether) (approx. 5–8 mL) to the Outer Vessel (surrounding the inner vial). Do not let liquids mix directly.

  • Cap the Outer Vessel tightly.

  • Incubation: Store at room temperature (20–25°C) in a vibration-free zone.

  • Mechanism: Hexane vapor slowly diffuses into the acetone solution, gradually increasing polarity and lowering solubility.

  • Observation: Crystals (often fine needles or plates) should appear within 24–72 hours.

Alternative (Direct Recrystallization):

  • Dissolve in hot Ethanol (absolute). Add water dropwise until persistent turbidity is observed. Reheat to clear, then allow to cool slowly to RT, then 4°C.

Characterization & Validation

Data Summary Table
ParameterSpecificationNotes
Appearance Pale yellow needles/prismsColor due to nitro group
Melting Point 145°C – 155°C (Typical)Sharp MP indicates purity
Solubility Soluble: Acetone, DCM, EtOAcInsoluble: Hexane, Water
Space Group Often

Chiral, non-centrosymmetric
H-NMR Validation (Beta-Configuration)

To confirm the


-D-pyranose form, analyze the anomeric proton (H-1) coupling constant (

).
  • Structure: Mycarose is 2,6-dideoxy.[2][3][4] H-1 couples with H-2a and H-2b.

  • 
    -D-isomer (
    
    
    
    chair):
    H-1 is axial (if OH/OR is equatorial).
    • H-1 (ax) coupling to H-2ax (trans-diaxial)

      
      8–10 Hz .
      
    • H-1 (ax) coupling to H-2eq (cis-equatorial)

      
      2–4 Hz .
      
    • Signal: Doublet of doublets (dd) with one large coupling (>8 Hz).

  • 
    -D-isomer:  H-1 is equatorial.
    
    • Couplings to H-2ax and H-2eq are both small (cis-eq/ax and trans-eq/eq), typically 2–4 Hz .

    • Signal: Narrow multiplet or dd with small couplings.

Criterion: Presence of a large coupling constant (


 Hz) at the anomeric position confirms the 

-configuration
(axial proton).

Pathway Visualization

DOT Diagram: Molecular Conformation & Interaction

MolecularInteraction cluster_0 Mycarose Beta-D-Pyranose Core cluster_1 Crystal Lattice Forces C1 C1 (Anomeric) (Equatorial OR) C2 C2 (Deoxy) (Flexible) C1->C2 C3 C3 (Axial PNB) C2->C3 C4 C4 (Equatorial PNB) C3->C4 PNB p-Nitrobenzoate Groups C3->PNB C5 C5 (Methyl Group) C4->C5 C4->PNB PiStack Pi-Pi Stacking (Dominant Force) PNB->PiStack Induces

Figure 2: Structural features stabilizing the crystal lattice. The PNB groups act as rigid anchors.

References

  • PubChem. Mycarose, beta-D-pyranose.[3] National Library of Medicine. Available at: [Link]

  • Zorbach, W. W., & Durr, G. J. (1962). 2-Deoxy Sugars.[5][6][7][8] III. Nucleosides Derived from 2,6-Dideoxy-D-ribo-hexopyranose. Journal of Organic Chemistry. (Demonstrates PNB derivatization for crystallization). Available at: [Link]

  • Cheung, T. M., Horton, D., & Weckerle, W. (1977). Preparative syntheses of 2,6-dideoxy-alpha-L-lyxo-hexose and its D-ribo epimer. Carbohydrate Research. Available at: [Link]

  • Master Organic Chemistry. Pyranoses and Furanoses: Ring-Chain Tautomerism. Available at: [Link]

Sources

Method

metabolic engineering for mycarose production in E. coli

Application Note: Metabolic Engineering for High-Titer Production of dTDP-L-Mycarose in E. coli Executive Summary This guide details the metabolic engineering strategies required to produce dTDP-L-mycarose (a 2,6-dideoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Engineering for High-Titer Production of dTDP-L-Mycarose in E. coli

Executive Summary

This guide details the metabolic engineering strategies required to produce dTDP-L-mycarose (a 2,6-dideoxy-3-C-methyl-L-ribo-hexose) in Escherichia coli.[1] Mycarose is the critical glycosyl moiety responsible for the high-affinity binding of macrolide antibiotics (e.g., erythromycin) and antitumor agents (e.g., mithramycin) to their cellular targets.

E. coli does not natively produce L-mycarose. Successful production requires the reconstruction of a heterologous pathway, typically derived from Saccharopolyspora erythraea (the ery gene cluster) or Streptomyces fradiae (the tyl gene cluster), and the precise balancing of intracellular cofactor pools (NADPH, SAM, and dTTP).

Pathway Architecture & Enzymology

The biosynthesis of dTDP-L-mycarose branches from the native E. coli nucleotide sugar metabolism. The pathway consists of five distinct enzymatic steps converting Glucose-1-Phosphate (G1P) into the activated sugar donor.

Mechanism of Action
  • Activation: G1P is thymidylylated to dTDP-glucose.[2][3][4]

  • Dehydration: C4 oxidation and C6 deoxygenation yield the key intermediate dTDP-4-keto-6-deoxy-D-glucose.

  • 2,3-Dehydration: Removal of the C2 hydroxyl and C3 proton creates a diketo species.

  • C-Methylation: A radical SAM-dependent or standard SAM-dependent methylation at C3, accompanied by stereochemical inversion to the L-series.

  • Reduction: Stereospecific reduction at C4 yields the final L-mycarose moiety.

Pathway Visualization

MycarosePathway G1P Glucose-1-Phosphate RmlA RmlA/RfbA (dTDP-Glc Synthase) G1P->RmlA dTDP_Glc dTDP-Glucose RmlB RmlB/RfbB (4,6-Dehydratase) dTDP_Glc->RmlB Intermediate1 dTDP-4-keto-6-deoxy- D-glucose EryBVI EryBVI (2,3-Dehydratase) Intermediate1->EryBVI Intermediate2 dTDP-3,4-diketo- 2,6-dideoxy-D-glucose EryBV EryBV (C-Methyltransferase) Intermediate2->EryBV Intermediate3 dTDP-3-methyl-4-keto- 2,6-dideoxy-L-glucose EryBIV EryBIV (4-Ketoreductase) Intermediate3->EryBIV Mycarose dTDP-L-Mycarose RmlA->dTDP_Glc RmlB->Intermediate1 EryBVI->Intermediate2 EryBV->Intermediate3 EryBIV->Mycarose dTTP dTTP dTTP->RmlA SAM SAM SAM->EryBV NADPH NADPH NADPH->EryBIV

Figure 1: Biosynthetic pathway of dTDP-L-mycarose. Blue nodes indicate native/homologous upstream enzymes; Red nodes indicate heterologous downstream enzymes from S. erythraea.

Strain Construction & Engineering Strategy

To achieve industrial-relevant titers, simple plasmid overexpression is insufficient. You must address precursor drain and cofactor imbalances.

A. Genetic Module Design

We utilize a two-plasmid system to separate the "Upstream" (precursor supply) from the "Downstream" (mycarose specific) modules.

ModulePlasmid BackboneOriginAntibioticGenesSourceFunction
Upstream pET28a / pACYCp15AChloramphenicolrmlA, rmlBE. coli / S. entericaBoosts dTDP-4-keto-6-deoxyglucose pool.
Downstream pCDFDuet-1CDFStreptomycineryBVI, eryBV, eryBIVS. erythraeaConverts intermediate to dTDP-L-mycarose.
Helper (Optional)Genome Integration--metKE. coliOverexpression increases SAM pool for EryBV.

Critical Note on Gene Sources:

  • EryBVI: Acts as the 2,3-dehydratase.

  • EryBV: The C-methyltransferase.[5][6] Requires S-adenosylmethionine (SAM).[2]

  • EryBIV: The 4-ketoreductase.[2][7] Defines the final stereochemistry at C4.

  • Note: Some protocols include EryBII ; however, EryBIV is the primary reductase cited for mycarose. If activity is low, co-express EryBII.

B. Host Strain Selection
  • Recommended: E. coli BL21(DE3) or BL21 Star(DE3).

  • Reasoning: High expression capacity for T7-promoter driven plasmids. The "Star" variant lacks RNase E, improving mRNA stability for the large polycistronic ery operons.

C. Metabolic Flux Optimization (CRISPRi)

The native E. coli pathway for LPS synthesis competes for the intermediate dTDP-4-keto-6-deoxyglucose.

  • Target: rmlC (3,5-epimerase) and rfbD (reductase) involved in rhamnose synthesis.[1][7]

  • Strategy: Use CRISPR interference (CRISPRi) to knockdown rmlC expression, channeling flux toward mycarose without being lethal to the cell (as full knockout can sometimes cause membrane instability).

Experimental Protocols

Protocol A: Fermentation for Mycarose Production

Objective: Maximize soluble expression of actinomycete enzymes (Ery proteins) which are prone to forming inclusion bodies in E. coli.

  • Seed Culture:

    • Inoculate a single colony of engineered E. coli into 5 mL LB medium with antibiotics (e.g., 34 µg/mL Chloramphenicol, 50 µg/mL Streptomycin).

    • Incubate overnight at 37°C, 220 rpm.

  • Main Culture (Fed-Batch Simulation):

    • Transfer 1% (v/v) seed to 50 mL Terrific Broth (TB) supplemented with 1% glycerol.

    • Why TB? Higher cell density and phosphate buffering capacity than LB.

    • Incubate at 37°C until OD

      
       reaches 0.6–0.8.
      
  • Induction & Cofactor Supplementation:

    • Cool culture to 16°C–20°C . (Critical for EryBV/EryBVI solubility).

    • Induce with 0.1 mM IPTG . (Low IPTG prevents metabolic burden).

    • Add L-Methionine (2 mM): Precursor for SAM, essential for the EryBV methylation step.

    • Incubate for 48–72 hours at 16°C.

Protocol B: Metabolite Extraction

Since dTDP-mycarose is intracellular, efficient lysis and quenching are required.

  • Harvest: Centrifuge 10 mL culture at 4,000 x g, 10 min, 4°C. Discard supernatant.

  • Quench: Resuspend pellet immediately in 1 mL cold methanol:acetonitrile:water (40:40:20) at -20°C.

  • Lysis: Vortex vigorously for 1 min. Perform 3 cycles of freeze-thaw (liquid N2 / 37°C water bath) if necessary, though solvent lysis is usually sufficient for nucleotides.

  • Clarification: Centrifuge at 13,000 x g, 15 min, 4°C.

  • Filtration: Filter supernatant through a 0.22 µm PTFE membrane into an HPLC vial.

Analytical Validation (LC-MS/MS)

Objective: Confirm the presence of dTDP-L-mycarose (MW ≈ 546.36 Da) and distinguish it from intermediates.

Instrument: Q-TOF or Triple Quadrupole MS coupled to UHPLC.

ParameterSetting
Column HILIC (e.g., ZIC-pHILIC) or Anion Exchange (Bio-SAX)
Mobile Phase A 10 mM Ammonium Acetate, pH 9.0 (in Water)
Mobile Phase B Acetonitrile
Gradient 90% B to 40% B over 20 mins
Flow Rate 0.3 mL/min
Ionization ESI Negative Mode (for nucleotide sugars)
Target m/z 545.3 [M-H]⁻ (dTDP-L-mycarose)

Validation Logic:

  • Parent Ion: Look for 545.3 m/z.

  • Fragmentation (MS2):

    • m/z 321 (dTDP fragment).

    • m/z 79 (Phosphate).

    • m/z 159 (Mycarose sugar moiety - if observable in negative mode, otherwise run Positive mode hydrolysate).

  • Control: Compare against a strain expressing only rmlA/B (accumulates dTDP-4-keto-6-deoxyglucose, m/z ≈ 449).

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Titer Insoluble Ery enzymesLower induction temp to 16°C; co-express chaperones (GroEL/ES).
Accumulation of Intermediate Inefficient MethylationOverexpress metK or increase L-methionine feeding to boost SAM.
Cell Death Toxic intermediatesUse a dynamic regulator (e.g., stress-responsive promoter) instead of T7.
Plasmid Instability Metabolic burdenSwitch to a single plasmid (e.g., pETDuet) or integrate rmlA/B into the genome.

References

  • Summers, R. G., et al. (1997). "Sequencing and mutagenesis of genes from the erythromycin biosynthetic gene cluster of Saccharopolyspora erythraea that are involved in L-mycarose and D-desosamine production." Microbiology. Link

  • Zhang, G., et al. (2015). "Metabolic engineering of Escherichia coli for the production of the precursor of L-mycarose." Metabolic Engineering.
  • Takahashi, H., et al. (2005). "Biosynthesis of TDP-L-mycarose: the specificity of a single enzyme governs the outcome of the pathway."[8] Journal of the American Chemical Society.[8] Link

  • Li, J., et al. (2020). "Multi-strategy engineering unusual sugar TDP-L-mycarose biosynthesis to improve the production of 3-O-α-mycarosylerythronolide B in Escherichia coli."[1] Microbial Cell Factories. Link

  • PubChem. "dTDP-L-mycarose Compound Summary." Link

Sources

Technical Notes & Optimization

Troubleshooting

improving glycosylation yield of mycarose beta-D-pyranose

Technical Support Center: High-Yield Synthesis of -D-Mycaroside Case ID: MYC-BETA-D-001 Subject: Optimization of Glycosylation Yield and -Selectivity for Mycarose (2,6-dideoxy-3-C-methyl-D-ribo-hexopyranose) Status: Open...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of -D-Mycaroside

Case ID: MYC-BETA-D-001

Subject: Optimization of Glycosylation Yield and


-Selectivity for Mycarose (2,6-dideoxy-3-C-methyl-D-ribo-hexopyranose)
Status:  Open
Assigned Specialist:  Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary

You are encountering difficulties in synthesizing the


-glycoside of D-mycarose. This is a known synthetic bottleneck. As a 2,6-dideoxy sugar, mycarose lacks a C2-hydroxyl group to provide Neighboring Group Participation (NGP), which typically directs 

-selectivity. Furthermore, the electron-rich nature of deoxy sugars makes the glycosidic bond highly acid-labile, leading to rapid hydrolysis and low yields during activation or workup.

This guide provides a tiered troubleshooting approach, moving from Direct Glycosylation Optimization to the more robust Indirect (Auxiliary) Strategy .

Part 1: Diagnostic & Troubleshooting (The "Why")

Before altering your protocol, identify the specific failure mode using the decision matrix below.

Troubleshooting Decision Matrix

Troubleshooting Start Identify Failure Mode CheckTLC Check TLC/MS of Crude Start->CheckTLC Hydrolysis Donor Disappeared, Acceptor Intact, Hemi-acetal formed CheckTLC->Hydrolysis Hydrolysis AlphaMajor Product formed but mostly u03b1-anomer CheckTLC->AlphaMajor Wrong Stereochem NoReaction Donor Intact, No Activation CheckTLC->NoReaction Stalled Soln_Hydro CAUSE: Acid Lability FIX: Add DTBMP (buffer) Switch to mild promoter (NIS/AgOTf) Hydrolysis->Soln_Hydro Soln_Alpha CAUSE: Anomeric Effect FIX: Switch to Indirect Method (C2-Iodo or C2-SePh donor) AlphaMajor->Soln_Alpha Soln_NoRxn CAUSE: Promoter Failure FIX: Dry solvents (<10ppm H2O) Increase Promoter Eq. NoReaction->Soln_NoRxn

Figure 1: Diagnostic workflow for identifying the root cause of glycosylation failure in 2,6-dideoxy sugars.

Part 2: Technical Solutions

Method A: Direct Glycosylation (Optimization)

Use this if you are committed to a direct coupling strategy and need moderate yield improvements.

The Challenge: Without a C2 group, the anomeric effect dictates an


-preference (axial). To force 

-selectivity (equatorial), you must rely on kinetic control or specific solvent effects, which are often unreliable for mycarose.

Optimization Protocol:

  • Donor Selection: Switch to a Mycarosyl Fluoride or Thioglycoside . Trichloroacetimidates are often too unstable for deoxy sugars.

  • Solvent Engineering: Use Acetonitrile (MeCN) or Propionitrile at -40°C . While MeCN usually participates to form

    
    -products, in deoxy sugars, its dipole alignment can sometimes favor the 
    
    
    
    -anomer via an
    
    
    -like transition state.
  • Acid Scavenging (CRITICAL): You must buffer the reaction. The glycosidic bond of mycarose cleaves easily with trace acid.

    • Add: 2,6-Di-tert-butyl-4-methylpyridine (DTBMP ) (1.5 - 2.0 equivalents).

Method B: Indirect (Auxiliary) Strategy (The "Gold Standard")

Use this if Method A fails to give >4:1


:

ratio. This is the industry standard for high-yield

-deoxy glycosides.

The Concept: Introduce a temporary directing group at C2 (e.g., Iodine or Selenium) to mimic NGP. This ensures 100%


-selectivity. The group is then removed radically to yield the final 2-deoxy-mycaroside.

Mechanism of Action:

  • Glycal Epoxidation/Iodination: Convert a mycarose glycal precursor to a 2-iodo-donor.

  • Anchimeric Assistance: The C2-Iodine forms a transient iodonium ion (on the

    
    -face), forcing the alcohol acceptor to attack from the 
    
    
    
    -face.
  • Radical Reduction: Removal of the iodine restores the native 2-deoxy structure.

Mechanism Step1 Mycarose Glycal Step2 1,2-Iodonium Intermediate (Alpha Face Blocked) Step1->Step2 IDCP or NIS Step3 Beta-Glycoside (C2-Iodo intact) Step2->Step3 Acceptor (ROH) Step4 Final Product (Beta-D-Mycaroside) Step3->Step4 Bu3SnH (Reduction)

Figure 2: The Indirect Strategy ensures beta-selectivity by temporarily blocking the alpha-face with an electrophile (Iodine).

Part 3: Standard Operating Procedure (SOP)

Protocol: High-Yield Synthesis via C2-Iodo-Mycarose

Reference Basis: Adapted from Thorson et al. and Danishefsky's protocols for 2-deoxy-glycosides.

Phase 1: Preparation of the Donor (Iodo-activation)

Reagents: D-Mycarose Glycal, IDCP (Iodonium dicollidine perchlorate) or NIS/PhSO₂H.

  • Dissolve D-Mycarose Glycal (1.0 eq) and the Acceptor (1.2 eq) in anhydrous CH₂Cl₂.

  • Add 4Å Molecular Sieves (powdered, activated). Stir for 30 min.

  • Cool to 0°C .

  • Add IDCP (1.5 eq) in one portion.

  • Monitor: Reaction is usually complete in 15–30 mins.

  • Workup: Filter through Celite. Wash with Na₂S₂O₃ (sat. aq) to remove iodine.

  • Result: You will isolate the 2-iodo-mycaroside with exclusive

    
    -diaxial iodine/glycosidic bond relationship (resulting in the 
    
    
    
    -glycoside).
Phase 2: Radical Deiodination (Restoring the Deoxy State)

Reagents: Bu₃SnH (Tributyltin hydride), AIBN (Azobisisobutyronitrile).

  • Dissolve the 2-iodo-glycoside in anhydrous Toluene (0.05 M concentration—dilution prevents side reactions).

  • Degas the solution with Argon for 15 mins (Oxygen inhibits radicals).

  • Add Bu₃SnH (3.0 eq) and AIBN (catalytic, 0.1 eq).

  • Heat to 80°C for 2 hours.

  • Workup: Evaporate solvent. Purify via column chromatography (use KF/Silica to remove tin residues).

  • Final Yield: Expect 70–85% yield of the pure

    
    -D-mycaroside.
    

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use a standard Lewis Acid (BF₃·OEt₂) with my trichloroacetimidate donor? A: You can, but yields will be low. 2,6-dideoxy donors are extremely reactive ("super-armed"). Strong Lewis acids like BF₃·OEt₂ often cause instantaneous decomposition (anomerization to the thermodynamic


-product or hydrolysis) before the acceptor can react. If you must use this method, cool to -78°C and use TMSOTf (catalytic) instead.

Q2: My product hydrolyzes during silica column chromatography. How do I prevent this? A: 2-deoxy glycosides are acid-sensitive.

  • Fix 1: Pre-treat your silica gel column with 1% Triethylamine in Hexanes.

  • Fix 2: Use neutral alumina instead of silica.

Q3: I am synthesizing "D-Mycarose" but most papers cite "L-Mycarose". Does this matter? A: Chemically, no. The reactivity is identical, just mirror-image stereochemistry. However, ensure your starting material (the glycal or lactol) is the correct enantiomer. Natural mycarose is L; if you need D, you are likely performing a total synthesis or using a specific synthetic analog.

References

  • Hou, D., & Lowary, T. L. (2009). Recent advances in the synthesis of 2-deoxy-glycosides.[1] Carbohydrate Research, 344(15), 1911–1940.

  • Roush, W. R., & Bennett, C. E. (1999). A Highly Stereoselective Synthesis of 2-Deoxy-β-glycosides using 2-Deoxy-2-iodo-glucopyranosyl Acetates. Journal of the American Chemical Society, 121(15), 3541–3542.

  • Thorson, J. S., et al. (2000). Nature's Carbohydrate Chemists: The Enzymatic Glycosylation of Bioactive Bacterial Metabolites. Current Organic Chemistry, 5(2). (Context on Mycarose biosynthesis and lability).

  • Beaver, M. G., & Woerpel, K. A. (2005). Origin of the Stereoselectivity of Nucleophilic Attacks on Oxocarbenium Ions. The Journal of Organic Chemistry, 70(17), 6639–6652. (Mechanistic grounding for anomeric effects in deoxy sugars).

Sources

Optimization

troubleshooting low reactivity of deoxy sugar donors

Topic: Troubleshooting Reactivity & Selectivity in Deoxy Sugar Donors Welcome to the GlycoTech Advanced Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. If you are accessing this guide, you are likely fac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Reactivity & Selectivity in Deoxy Sugar Donors

Welcome to the GlycoTech Advanced Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. If you are accessing this guide, you are likely facing a common paradox in carbohydrate chemistry: your 2-deoxy donor is theoretically "armed" (electron-rich), yet you are recovering low yields, complex mixtures, or observing complete donor consumption with no coupled product.

This guide moves beyond basic textbook definitions to address the instability-reactivity trade-off specific to deoxy sugars.

⚠️ Core Diagnostic: Is it "Unreactive" or "Unstable"?

Before adjusting your promoter, you must diagnose the failure mode. 2-Deoxy sugars lack the electron-withdrawing C-2 hydroxyl group, making the anomeric center more reactive (armed), not less. "Low reactivity" is often a misdiagnosis of rapid decomposition .

Module 1: The Diagnostic Logic Tree

Use the following flow to identify your specific failure mode.

DiagnosticTree Start START: Analyze Reaction Outcome (TLC/MS) Q1 Is the Donor consumed? Start->Q1 Res1 Scenario A: Donor Remains (True Low Reactivity) Q1->Res1 No Res2 Scenario B: Donor Gone, No Product Q1->Res2 Yes, rapid consumption Res3 Scenario C: Product Formed, Wrong Isomer Q1->Res3 Yes, mixed anomers CauseA Cause: 'Disarmed' protecting groups or Promoter Mismatch Res1->CauseA CauseB Cause: Elimination to Glycal or Hydrolysis Res2->CauseB CauseC Cause: Lack of C2-NGP (Anomeric Effect Dominates) Res3->CauseC ActionA Go to Module 2: Activation Tuning CauseA->ActionA ActionB Go to Module 3: Stabilization CauseB->ActionB ActionC Go to Module 4: Stereocontrol CauseC->ActionC

Figure 1: Diagnostic flowchart for isolating the root cause of glycosylation failure.

Module 2: The "Inert" Donor (True Low Reactivity)

Symptom: The donor persists on TLC despite standard promoter equivalents.

Technical Insight: While the 2-deoxy core is electron-rich, the Protecting Group (PG) pattern on C-3, C-4, and C-6 determines the global reactivity. If you have acyl (ester) groups at these positions, they exert a long-range electron-withdrawing effect, "disarming" the donor according to the Fraser-Reid Armed/Disarmed principle [1].[1]

Troubleshooting Protocol:

VariableAdjustment StrategyMechanism
Leaving Group (LG) Switch from Thioglycoside

Imidate or Iodide
Imidates (activated by TMSOTf) and Iodides (activated by Cu salts) have lower activation energy barriers than thioglycosides.
Promoter (Thio) Upgrade: NIS/TfOH

DMTST or Ph₂SO/Tf₂O
NIS alone may be insufficient for disarmed donors. Tf₂O-based promoters generate highly reactive sulfonium intermediates.
Solvent Switch to Dichloromethane (DCM) Avoid Ethers or Nitriles if reactivity is low; they stabilize the intermediate cation too strongly, retarding the reaction rate.

Q: I am using a thioglycoside and it won't activate. What is the "Nuclear Option"? A: Convert the thioglycoside to a Glycosyl Iodide .

  • Treat thioglycoside with iodine (I₂) or NIS.

  • The resulting glycosyl iodide is highly reactive and can be coupled using neutral conditions (TBAI/DIPEA) or catalytic Copper(II) [2].

Module 3: The "Vanishing" Donor (Decomposition)

Symptom: Donor disappears instantly, but yields are <30%. TLC shows a fast-running spot (Glycal) or baseline streak (Hydrolysis).

Technical Insight: This is the most common issue. The oxocarbenium ion formed from a 2-deoxy sugar is hyper-reactive and unstable. Without a C-2 substituent to stabilize the cation (via acyloxonium formation), the molecule is prone to:

  • Elimination: Loss of a proton at C-2 to form a glycal (Ferrier rearrangement precursor).

  • Hydrolysis: Reaction with trace water before the bulky acceptor can attack.

Troubleshooting Protocol:

  • Temperature Control (Critical):

    • Standard: 0°C or RT.

    • 2-Deoxy Requirement:-78°C to -40°C . You must freeze the conformational flipping of the oxocarbenium ion to allow the acceptor time to attack.

  • Acid Scavenging:

    • Elimination is acid-catalyzed.[1] Add TTBP (2,4,6-tri-tert-butylpyrimidine) . Unlike pyridine, TTBP is too bulky to act as a nucleophile (which would kill the donor) but effectively neutralizes the superacid (TfOH) generated during activation.

  • The "Inverse Addition" Technique:

    • Do not add the promoter to the sugar mixture.

    • Protocol: Pre-cool the promoter solution. Add the donor/acceptor mixture slowly to the promoter. This ensures the concentration of active cation never exceeds the concentration of the acceptor.

Module 4: Stereocontrol (The Alpha/Beta Problem)

Symptom: You get a 1:1 mixture of anomers.

Technical Insight: In 2-deoxy sugars, you lack C-2 Neighboring Group Participation (NGP).

  • Alpha-selectivity: Driven by the Anomeric Effect . This is the thermodynamic default.

  • Beta-selectivity: Extremely difficult. Requires Solvent Participation (The Nitrile Effect) or conformational constraint.

Mechanism: The Nitrile Effect

Acetonitrile (MeCN) acts as a temporary participating group. It attacks the oxocarbenium ion from the axial face (alpha), forming a transient nitrilium ion. The acceptor must then attack from the equatorial face (beta) [3].

NitrileEffect Donor Activated Donor (Oxocarbenium) Nitrilium Alpha-Nitrilium Intermediate Donor->Nitrilium Axial Attack (Kinetic) MeCN Acetonitrile (Solvent) MeCN->Nitrilium Product Beta-Glycoside (Target) Nitrilium->Product SN2 Displacement (Inversion) Acceptor Acceptor (ROH) Acceptor->Product

Figure 2: The Nitrile Effect mechanism for forcing beta-selectivity.

Optimization for Beta-Selectivity:

  • Solvent: Use pure Acetonitrile (MeCN) or Propionitrile (EtCN) at -40°C.

  • Concentration: High concentration favors the bimolecular reaction with the acceptor over solvent trapping.

Validated Experimental Protocol: 2-Deoxy Thioglycoside Coupling

Standard Operating Procedure for "Difficult" Donors.

Reagents:

  • Donor: 2-deoxy-thioglycoside (1.0 equiv)

  • Acceptor: (1.2 equiv)[2]

  • Promoter: NIS (1.5 equiv) / TfOH (0.1 equiv)

  • Additive: 4Å Molecular Sieves (Activated), TTBP (2.0 equiv if acid-sensitive)

  • Solvent: DCM (for

    
    ) or MeCN (for 
    
    
    
    )

Step-by-Step:

  • Drying (Crucial): Flame-dry all glassware under Argon. Azeotrope donor and acceptor with toluene (3x).

  • Dissolution: Dissolve Donor and Acceptor in solvent (0.05 M). Add activated 4Å MS. Stir for 30 mins at RT to ensure total dryness.

  • Cooling: Cool reaction mixture to -78°C .

  • Activation: Add NIS (solid) in one portion. Stir for 5 mins.

  • Trigger: Add TfOH (dissolved in DCM) dropwise.

    • Visual Check: Solution should turn dark pink/red (iodonium source).

  • Monitoring: TLC check at 15 mins.

    • If Glycal forms: Lower temperature next time; increase acceptor equivalents.

  • Quench: Add saturated aqueous Na₂S₂O₃ and NaHCO₃ (1:1) while still cold.

References
  • Fraser-Reid, B., Wu, Z., Udodong, U. E., & Ottosson, H. (1990). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. The Journal of Organic Chemistry.

  • Gervay-Hague, J. (2016). Glycosyl Iodides in Organic Synthesis. Organic Chemistry Frontiers.

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research.

  • Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews.

Sources

Troubleshooting

optimizing steric control for beta-D-pyranose formation

Welcome to the Beta-Selectivity Command Center. Operator: Senior Application Scientist (Glyco-Chemistry Division) Mission: To guide you through the thermodynamic and kinetic minefield of forming -D-pyranoside linkages.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Beta-Selectivity Command Center.

Operator: Senior Application Scientist (Glyco-Chemistry Division) Mission: To guide you through the thermodynamic and kinetic minefield of forming


-D-pyranoside linkages.

You are likely here because your glycosylation yielded an intractable


 mixture or, worse, pure 

-anomer when you needed the

. In carbohydrate chemistry, "beta" means different things depending on your sugar backbone (1,2-trans for glucose/galactose, but 1,2-cis for mannose).

This guide does not offer generic advice. It provides mechanistic interventions based on the specific steric and electronic environment of your donor.

Part 1: The Anomeric Compass (Diagnostic)

Before mixing reagents, you must diagnose your system. The path to


-selectivity is dictated by the substituent at C2 and the configuration of the sugar ring.

Interactive Decision Logic:

BetaSelectivity Start START: Select Sugar Type Type Sugar Configuration? Start->Type Gluco Gluco/Galacto Series (Target: 1,2-trans) Type->Gluco Equatorial C2 Manno Manno Series (Target: 1,2-cis) Type->Manno Axial C2 C2_Check Check C2 Substituent Gluco->C2_Check Crich STRATEGY C: Crich Beta-Mannosylation (4,6-O-Benzylidene Directed) Manno->Crich Requires specific protection Ester C2-Ester (OAc, OBz) Participating Group C2_Check->Ester Acyl Group Ether C2-Ether (OBn) Non-Participating C2_Check->Ether Alkyl Group NGP STRATEGY A: Neighboring Group Participation (Reliable) Ester->NGP Nitrile STRATEGY B: The Nitrile Effect (Solvent Control) Ether->Nitrile

Figure 1: Decision matrix for selecting the optimal


-glycosylation strategy based on donor configuration.

Part 2: Strategy A – Neighboring Group Participation (NGP)

Applicability: Gluco/Galacto donors with C2-Esters (Acetates, Benzoates).[1]

The Mechanism: This is the "autopilot" of


-synthesis. The C2-ester carbonyl oxygen attacks the anomeric center from the top face (forming a five-membered dioxolenium/acoxonium ion), blocking the 

-face. The acceptor must attack from the bottom (

).

Troubleshooting Guide:

  • Issue: "I have a C2-ester, but I still see 10-20%

    
    -product."
    
  • Root Cause 1 (Solvent): You are likely using THF or Ether . These solvents coordinate to the oxocarbenium ion, disrupting the tight ion pair required for efficient NGP.

  • Root Cause 2 (Concentration): At high dilution, the intermolecular attack of the acceptor is slow, allowing the acoxonium ion to hydrolyze or rearrange (orthoester formation).

Protocol 1: Optimized NGP Glycosylation

  • Donor: Per-benzoylated glucosyl trichloroacetimidate.

  • Acceptor: Primary/Secondary alcohol (1.2 equiv).

  • Solvent: DCM (Anhydrous) – Critical for NGP .

  • Promoter: TMSOTf (0.1 equiv).

  • Dry: Co-evaporate donor and acceptor with toluene (3x) to remove trace water.

  • Dissolve: Dissolve in DCM (0.05 M concentration—do not dilute further).

  • Cool: Cool to 0°C . (Going to -78°C is often unnecessary for NGP and slows the rearrangement).

  • Activate: Add TMSOTf dropwise.

  • Monitor: Reaction is usually complete in <15 mins. Neutralize with Et3N.

Part 3: Strategy B – The Nitrile Effect

Applicability: Gluco/Galacto donors with C2-Ethers (Benzyl) or Azides. The Challenge: Without a participating group at C2, the anomeric effect favors the


-product (axial). You must override this thermodynamics.

The Mechanism: Acetonitrile (


) acts as a "temporary participating group." It attacks the oxocarbenium ion from the axial (

) face to form a transient

-nitrilium ion
. The acceptor then displaces the nitrile via an

-like mechanism from the equatorial (

) face.

Troubleshooting Guide:

  • Issue: "I used acetonitrile, but selectivity is poor (

    
     = 1:1)."
    
  • Root Cause: Temperature is too high. The nitrilium intermediate is reversible. At higher temperatures (

    
    ), the thermodynamic 
    
    
    
    -glycoside pathway (via the oxocarbenium ion) competes.
  • Correction: You must run this at -40°C to -30°C .

Protocol 2: Nitrile-Directed Glycosylation

  • Donor: Benzylated thioglycoside or imidate.

  • Solvent: Acetonitrile (MeCN) alone or DCM:MeCN (1:1) if solubility is poor.

  • Setup: Dissolve donor and acceptor in MeCN.

  • Cool: Cool to -40°C .

  • Activate:

    • For Imidates: TMSOTf (0.1 eq).

    • For Thioglycosides: NIS (1.5 eq) / TfOH (0.1 eq).

  • Wait: Allow to react at low temp for 1–2 hours. Do not warm up until TLC shows consumption of donor.

Part 4: Strategy C – The Crich Beta-Mannosylation

Applicability: Mannose donors (Target:


-mannoside, 1,2-cis).[2][3]
The "Holy Grail": 

-mannosides are sterically and electronically disfavored (anomeric effect favors

; no NGP possible from axial C2).

The Mechanism (Crich Method): You must use a 4,6-O-benzylidene acetal protecting group. This ring locks the conformation (torsional disarming), destabilizing the oxocarbenium ion and favoring the formation of a covalent


-triflate  intermediate. This triflate is then displaced by the acceptor in an 

fashion to give the

-mannoside.[2][4]

Visualizing the Crich Mechanism:

CrichMechanism Donor Mannosyl Sulfoxide (4,6-O-benzylidene) Activation Activation (Tf2O / DTBMP / -78°C) Donor->Activation AlphaTriflate Covalent α-Triflate (Contact Ion Pair) Activation->AlphaTriflate Torsional Disarming Product β-Mannoside (1,2-cis) AlphaTriflate->Product SN2 Displacement by ROH

Figure 2: The 4,6-O-benzylidene directed pathway is the only reliable method for direct


-mannosylation.

Protocol 3: Crich Beta-Mannosylation

  • Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-D-mannosyl sulfoxide (or thioglycoside).

  • Base: DTBMP (2,6-di-tert-butyl-4-methylpyridine).[4] Mandatory to prevent acid-catalyzed anomerization.

  • Reagent: Triflic Anhydride (

    
    ).[2]
    
  • Pre-Activation (CRITICAL):

    • Dissolve Donor (1.0 eq) and DTBMP (2.0 eq) in DCM.

    • Cool to -78°C .[2][4][5]

    • Add

      
       (1.1 eq). Stir for 5 mins. The solution should turn yellow/orange (formation of sulfonium/triflate species).
      
  • Addition:

    • Add the Acceptor (alcohol) slowly via syringe at -78°C.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Do not warm above -60°C before quenching. The

      
      -selectivity is kinetically controlled.
      
  • Quench: Add saturated

    
     while still cold.
    

Part 5: Data Summary & Solvent Selection

Solvent Effects on Stereoselectivity (General Trends)

SolventDielectric Constant (

)
Coordinating AbilityMajor Anomer (Non-NGP)Mechanism
DCM 8.9Low

(Anomeric Effect)
Contact Ion Pair
Ether 4.3Moderate

Solvent Participation (

-coordination)
THF 7.5High

Solvent Participation
Acetonitrile 37.5High (Axial attack)

Nitrile Effect (

-Nitrilium)
Dioxane 2.2Moderate

Solvent Participation

References

  • Crich, D., & Sun, S. (1998). Direct Synthesis of

    
    -Mannopyranosides by the Sulfoxide Method.[4] Journal of the American Chemical Society, 120(2), 435–436. 
    
    • Foundational text for Protocol 3 (Crich Beta-Mannosyl
  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition, 19(9), 731–732.
    • Establishes the use of Trichloroacetimid
  • Vankar, Y. D., et al. (2005). Nitrile effect in glycosylation reactions: A general and stereoselective synthesis of 1,2-trans-glycosides. Tetrahedron Letters, 46(16), 2861–2864.

    • Supports Protocol 2 (Nitrile Effect).
  • Demchenko, A. V. (2003). Stereoselective Chemical Glycosylation: Glycosylation of Thioglycosides. Synlett, 2003(9), 1225–1240.

    • Comprehensive review of thioglycoside activ

Sources

Optimization

Technical Support Center: Optimizing Solubility of Mycarose Derivatives

Lead: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Lead: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility Profiles for 2,6-Dideoxy Sugar Conjugates Last Updated: February 6, 2026

The Chemistry of "In-Solubility"

Why is this happening? To resolve solubility issues, you must first understand the structural antagonist: the 2,6-dideoxy nature of mycarose.

Unlike glucose, which presents a hydrophilic face of hydroxyl groups, mycarose (and similar sugars like cladinose) lacks hydroxyls at the C-2 and C-6 positions and contains a C-3 methyl group. This architecture drastically increases the LogP (partition coefficient) of the molecule. When mycarose is glycosylated to a hydrophobic aglycone (common in macrolide scaffolds like tylosin or erythromycin), the crystal lattice energy often exceeds the solvation energy provided by aqueous buffers.

The Causality Chain:

  • High Lipophilicity: The methyl groups on the sugar ring create a "grease ball" effect, repelling water molecules.

  • Crystal Packing: Mycarose derivatives often crystallize efficiently. Breaking this lattice requires significant energy (heat or chaotropic solvents).

  • The "Acid Trap": While many researchers attempt to solubilize these compounds by lowering pH (protonating the dimethylamine group often found on co-occurring sugars like desosamine), mycarose is a 2-deoxy sugar . The glycosidic bond of 2-deoxy sugars is hyper-labile to acid hydrolysis.

Critical Warning: Dropping pH below 4.0 to improve solubility will likely cleave the mycarose sugar from your scaffold, destroying your active compound.

Decision Matrix: Solubilization Strategy

Before choosing a solvent, determine your downstream application. Use this logic flow to select the safest protocol.

SolubilityLogic Start Start: Mycarose Derivative Insoluble in Water CheckBasic Does the scaffold contain a basic amine (e.g., Desosamine)? Start->CheckBasic IsBasic Yes (Basic) CheckBasic->IsBasic Has Amine IsNeutral No (Neutral/Lipophilic) CheckBasic->IsNeutral No Amine AcidRisk CRITICAL CHECK: Is pH < 4.0 required? IsBasic->AcidRisk MildAcid Use Mild Acid Buffer (Acetate/Citrate, pH 5.0-6.0) IsBasic->MildAcid pH > 4.5 OK AcidRisk->MildAcid No StopAcid STOP: High Risk of Glycosidic Cleavage AcidRisk->StopAcid Yes Cyclodextrin Cyclodextrin Complexation (HP-β-CD or γ-CD) MildAcid->Cyclodextrin If still insoluble Cosolvent Organic Cosolvent Required IsNeutral->Cosolvent DMSO DMSO (Max 0.1-1% final) Cosolvent->DMSO Standard Assay Cosolvent->Cyclodextrin In Vivo / Sensitive Cells

Figure 1: Decision tree for solubilizing acid-sensitive mycarose glycosides. Note the critical stop point at low pH.

Formulation & Solvent Compatibility[1]

The following table summarizes solvent systems validated for hydrophobic macrolide/mycarose derivatives.

Solvent SystemSolubility PotentialBiological CompatibilityRisk FactorRecommended For
100% DMSO High (>50 mM)Toxic to cells >0.1%Precipitation upon dilution ("Crashing out")Stock solution preparation.
Ethanol (EtOH) ModerateToxic to cells >1%Evaporation changes concentrationTopical formulations or intermediate steps.
Acetate Buffer (pH 5.5) Moderate (if basic)HighHydrolysis risk if pH < 4.0Basic macrolides (e.g., Tylosin derivatives).
HP-β-Cyclodextrin (20% w/v) HighExcellentRequires complexation timeIn vivo studies, sensitive cell assays.
Tween 80 (0.1%) ModerateModerateCan lyse cell membranesEmulsions for IP injection.

Experimental Protocols

Protocol A: The "Anti-Crash" Dilution Method

Use this when your compound precipitates immediately upon adding aqueous buffer to your DMSO stock.

The Mechanism: Rapid addition of water to DMSO creates a high-energy mixing event that forces hydrophobic molecules to aggregate (precipitate) before they can disperse. This protocol uses a "stepping" gradient.

  • Prepare Stock: Dissolve mycarose derivative in 100% DMSO to 100x the final desired concentration (e.g., 10 mM for a 100 µM assay).

  • Intermediate Step: Prepare a solution of 50% DMSO / 50% Water .

  • First Dilution: Dilute your 100% stock 1:1 into the 50% DMSO mix. (Result: Compound at 50x in 75% DMSO). Vortex immediately.

  • Final Dilution: Slowly pipette the intermediate solution into your final assay buffer (e.g., PBS) while vortexing the buffer .

    • Why: This prevents local regions of high water concentration from shocking the compound out of solution.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this for animal studies or when DMSO is toxic to your target.

The Mechanism: Gamma-cyclodextrin (γ-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD) have cavities large enough to encapsulate the macrolide ring, shielding the hydrophobic mycarose moiety from water.

  • Carrier Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline. Filter sterilize (0.22 µm).

  • Compound Addition: Add your solid mycarose derivative to the CD solution.

  • Equilibration:

    • Method 1 (Speed): Sonicate in a water bath at 37°C for 30 minutes.

    • Method 2 (Stability): Stir magnetically at room temperature for 24 hours.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved solids. The supernatant is your soluble complex.

Troubleshooting FAQ

Q: I added 1% Acetic Acid to dissolve my compound, and now my mass spec shows a mass shift of -144 Da. What happened? A: You likely cleaved the mycarose sugar. Mycarose is a 2,6-dideoxy sugar. The lack of a hydroxyl group at C-2 stabilizes the oxocarbenium ion intermediate, making the glycosidic bond highly susceptible to acid hydrolysis [1, 2].

  • Fix: Never use strong acids. Use buffered acetic acid (pH 5.0) and keep exposure times short and cold (4°C) if possible.

Q: My compound dissolves in DMSO but precipitates when I add it to cell culture media (DMEM). A: This is "solvent shock." The serum proteins in DMEM can sometimes bind the drug, but often the salt concentration forces precipitation.

  • Fix: Pre-complex your compound with BSA (Bovine Serum Albumin) or use Protocol B (Cyclodextrins) [3]. Cyclodextrins prevent precipitation without altering the compound's structure.

Q: Can I use salt forms to improve solubility? A: Yes, if your derivative retains the dimethylamine (desosamine) or another basic group.

  • Fix: Try generating the Lactobionate or Tartrate salt. Dissolve the free base in a stoichiometric amount of lactobionic acid in acetone/water, then lyophilize. Lactobionate salts are the industry standard for soluble erythromycin/tylosin formulations.

References

  • Acid Lability of Deoxy Sugars: BeMiller, J. N. (1967). Acid-catalyzed hydrolysis of glycosides. Advances in Carbohydrate Chemistry, 22, 25–108.

  • Macrolide Structure & Stability: Zuckerman, J. M. (2004). Macrolides and Ketolides: Pharmacology, Pharmacokinetics, and Interactions. Mayo Clinic Proceedings, 79(12).

  • Cyclodextrin Complexation Strategies: Saokham, P., et al. (2018).[1] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][2][3] Molecules, 23(5), 1161.

  • Solubility of Macrolide Antibiotics: Fassihi, R. A., & Persicaner, P. H. (1987). Solid state interaction of erythromycin and stearic acid: implications for formulation. International Journal of Pharmaceutics.

Sources

Troubleshooting

Technical Support Center: Mycarose Anomer Purification by HPLC

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of mycarose anomers. Mycarose, a 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose, is a critical component of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of mycarose anomers. Mycarose, a 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose, is a critical component of numerous macrolide antibiotics. Its purification is frequently complicated by the presence of its α and β anomers, which exist in a dynamic equilibrium in solution. This phenomenon, known as mutarotation, presents a significant hurdle for achieving high-purity isolation of a single anomeric form.

This guide is designed for researchers, chromatographers, and drug development professionals. It provides field-proven troubleshooting advice and in-depth answers to common questions, moving beyond simple procedural steps to explain the underlying scientific principles governing the separation.

Section 1: Troubleshooting Guide

This section addresses specific chromatographic problems in a direct question-and-answer format.

Question: Why am I seeing a single broad peak, two poorly resolved peaks, or peaks connected by a plateau for mycarose?

Answer: This is the classic chromatographic profile for a compound undergoing on-column chemical conversion, and in the case of mycarose, it is almost certainly due to mutarotation.[1][2] Mutarotation is the interconversion between the α and β anomers via the open-chain aldehyde form.[3][4] The chromatographic profile you observe depends on the rate of this interconversion relative to the speed of separation on your HPLC column.[1][5]

  • Single Broad Peak: Interconversion is fast relative to the separation, causing the two anomeric forms to merge.

  • Two Peaks with a Plateau: The rate of interconversion is comparable to the separation time, meaning that as the α and β anomers are being separated, they are also converting into one another on the column.[1][5]

  • Two Distinct Peaks: Interconversion is slow compared to the retention time.

Causality & Solution Pathway:

Your primary goal is to control the rate of mutarotation. You can either slow it down to resolve two distinct peaks or speed it up to intentionally coalesce them into one sharp peak for total mycarose quantification.

  • Manipulate Temperature:

    • To Improve Separation of Anomers: Decrease the column temperature (e.g., to 5-25 °C). Lowering the temperature slows the kinetics of mutarotation, minimizing on-column interconversion and allowing for the resolution of two sharper peaks.[1][6]

    • To Quantify Total Mycarose (Single Peak): Increase the column temperature (e.g., to 70-80 °C).[7][8] Higher temperatures accelerate the interconversion rate significantly, causing the two anomer peaks to collapse into a single, averaged peak.[1][9]

  • Assess Mobile Phase and Stationary Phase pH:

    • Mutarotation is catalyzed by both acid and base. The amine functional groups on an amino-propyl (NH2) column can create a locally alkaline environment in the stationary phase pores. This high local pH rapidly accelerates mutarotation, often resulting in a single, sharp peak for reducing sugars.[10]

    • If using other columns (like HILIC amide or diol), ensure your mobile phase is meticulously prepared and consider buffering at a slightly acidic or neutral pH to find a kinetic "sweet spot" where interconversion is minimized.

Question: I can see two anomer peaks, but they are not baseline-resolved. How can I improve the resolution (Rₛ)?

Answer: Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[11][12]

Troubleshooting Workflow: Improving Anomer Resolution

G cluster_0 Increase Efficiency (N) cluster_1 Optimize Selectivity (α) cluster_2 Optimize Retention (k) start Poor Resolution (Rs < 1.5) efficiency_1 Decrease Particle Size (e.g., 5 µm to 3 µm or sub-2 µm) start->efficiency_1 Sharper Peaks Needed selectivity_1 Adjust Mobile Phase (Fine-tune % Acetonitrile in HILIC) start->selectivity_1 Change Peak Spacing retention_1 Decrease Water Content in HILIC Mobile Phase (Target k between 2-10) start->retention_1 Increase Retention Time efficiency_2 Increase Column Length efficiency_3 Decrease Flow Rate selectivity_2 Change Stationary Phase (e.g., Amino to Amide or Diol) selectivity_3 Adjust Temperature (Can alter selectivity)

Caption: Workflow for troubleshooting poor HPLC resolution.

Detailed Steps:

  • Optimize Selectivity (α): This is often the most impactful parameter.

    • Mobile Phase Composition: Since mycarose is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode. The separation is highly sensitive to the water content in the acetonitrile/water mobile phase. Methodically adjust the ratio in small increments (e.g., 0.2-0.5%) to maximize the spacing between the anomer peaks.

    • Stationary Phase Chemistry: If mobile phase adjustments are insufficient, change the column. Different HILIC phases interact with hydroxyl groups differently.

      • Amino-propyl (NH2): A common choice for sugars, but may promote mutarotation.[10] Polymeric amino phases can offer higher efficiency and stability than silica-based ones.

      • Amide/Diol/Bare Silica: These phases offer alternative selectivities and may provide better resolution for anomers by having different hydrogen bonding characteristics.

  • Increase Efficiency (N): This will make your peaks sharper and narrower, which can lead to baseline resolution even if the peak centers don't move further apart.

    • Use a Longer Column: Doubling the column length increases N by a factor of ~1.4, but at the cost of longer run times and higher backpressure.

    • Use Smaller Particle Size Columns: Switching from a 5 µm to a sub-2 µm particle column dramatically increases efficiency but requires a UHPLC system capable of handling the higher backpressure.[11]

    • Lower the Flow Rate: Reducing the flow rate can improve efficiency, but will also increase analysis time.

  • Optimize Retention Factor (k): Ensure your peaks are retained sufficiently. A k value between 2 and 10 is ideal. For HILIC, you can increase retention (and k) by decreasing the amount of water (the strong solvent) in your mobile phase.[13]

Question: My sensitivity is very low, and my baseline is noisy. What's wrong?

Answer: This issue is almost always related to your choice of detector. Mycarose, like most simple sugars, lacks a UV-absorbing chromophore, making a standard UV-Vis detector ineffective.[1]

Detector Selection & Troubleshooting:

DetectorPrincipleProsCons & Troubleshooting
Refractive Index (RI) Measures changes in the refractive index of the mobile phase as the analyte elutes.Universal for non-chromophoric compounds.[3]Low sensitivity; incompatible with gradient elution ; highly sensitive to temperature and pressure fluctuations (causes baseline drift). Ensure rigorous temperature control of the column and detector cell.[3][14]
Evaporative Light Scattering (ELSD) Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining non-volatile analyte particles.More sensitive than RI; gradient compatible .[3]Response can be non-linear; requires a supply of inert gas (e.g., nitrogen); analyte must be non-volatile.
Charged Aerosol Detector (CAD) Similar to ELSD, but after evaporation, particles are charged and the total charge is measured.Good sensitivity; gradient compatible ; more uniform response for different analytes than ELSD.Response can be non-linear; requires non-volatile analytes and mobile phase buffers.
Mass Spectrometry (MS) Ionizes the analyte and measures its mass-to-charge ratio.Highest sensitivity and specificity ; provides molecular weight confirmation; gradient compatible.[1]Higher cost and complexity; requires volatile mobile phase buffers (e.g., ammonium formate or acetate).
Pulsed Amperometric Detection (PAD) Measures the current generated by the oxidation of the analyte at the surface of an electrode.Very high sensitivity for carbohydrates.[15]Requires high pH mobile phases for detection, which will accelerate mutarotation and likely produce a single peak.[15]

Recommendation: For purification and analysis of individual anomers, Mass Spectrometry (MS) is the most authoritative and trustworthy detector. For routine quantification where a single peak is acceptable, ELSD or CAD are robust choices.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of mutarotation?

In solution, the cyclic hemiacetal structure of mycarose is in equilibrium with its open-chain aldehyde form. This ring-opening allows for free rotation around the C1-C2 bond. When the ring closes again, the hydroxyl group on the anomeric carbon (C1) can be in one of two stereochemical positions: axial (α-anomer) or equatorial (β-anomer). This spontaneous interconversion is called mutarotation.[3][4]

Mycarose Anomeric Equilibrium

Caption: Mutarotation equilibrium of mycarose anomers.

Q2: Which HPLC mode is best for mycarose anomer separation?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for separating highly polar, uncharged compounds like mycarose. In HILIC, a polar stationary phase (like silica, amino, or amide) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water). A water-rich layer forms on the stationary phase surface, and analytes partition between this layer and the bulk mobile phase.[16] Reversed-phase (e.g., C18) columns are generally unsuitable as they provide little to no retention for such polar molecules.[17]

Q3: After I purify the α-anomer and re-inject the collected fraction, I see two peaks again. Why?

This is an expected result and demonstrates mutarotation occurring in your collection vial.[1] Once isolated, the pure anomer will immediately begin to interconvert in solution until it re-establishes its natural equilibrium ratio with the other anomer. To prevent this, you would need to either analyze the fraction immediately or store it under conditions that halt mutarotation (e.g., lyophilization to a solid, or in a non-polar, aprotic solvent if possible). For subsequent biological assays, it's critical to understand that you will likely be working with an equilibrium mixture unless the experiment is performed immediately after purification.

Q4: Can I use chiral chromatography to separate mycarose anomers?

While it's a logical question, it's generally not the most direct approach. Anomers (α and β) are a specific type of diastereomer , not enantiomers.[18] Diastereomers have different physical properties and can be separated on standard, achiral stationary phases. Chiral chromatography is specifically designed to separate enantiomers (non-superimposable mirror images), which have identical physical properties in a non-chiral environment.[18][19] While some chiral columns might incidentally resolve anomers, a well-optimized HILIC method on an achiral column is the more common and effective strategy.[20][21]

Section 3: Experimental Protocol - HPLC Method Development for Mycarose Anomer Separation

This protocol outlines a systematic approach to developing a robust HILIC-MS method for the purification of mycarose anomers.

1. System & Column Selection:

  • HPLC System: A UHPLC or HPLC system equipped with a temperature-controlled column compartment and a mass spectrometer (e.g., single quadrupole or Q-TOF).

  • Analytical Column: Start with a HILIC column known for carbohydrate separations.

    • Primary Choice: Amide-phase column (e.g., Waters ACQUITY BEH Amide, 1.7 µm, 2.1 x 100 mm). Amide phases often provide excellent selectivity for sugar isomers.

    • Alternative: Amino-propyl phase column (e.g., apHera NH2 polymeric column).

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Rationale: Ammonium acetate is a volatile salt, making it fully compatible with MS detection.[9]

3. Initial Method Parameters & Optimization:

  • Column Temperature: 25 °C (to slow mutarotation).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve pure mycarose standard in 75:25 Acetonitrile:Water at 1 mg/mL.

  • Gradient Elution (for scouting):

    • Start with a shallow gradient to find the elution window: 95% B to 75% B over 15 minutes.

    • Once the approximate elution conditions are known, switch to an isocratic method for robust purification.

  • Isocratic Optimization:

    • Based on the scouting gradient, determine the %B at which the anomers elute. Let's assume this is 85% B.

    • Run an isocratic method at 85% B.

    • Adjust the %B in 0.5% increments (e.g., 84.5%, 85.5%) to maximize resolution.

    • If resolution is still poor, lower the column temperature to 15 °C or 10 °C and re-optimize the isocratic mobile phase composition.

4. Mass Spectrometer Settings (Example for ESI+):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). Sugars often form adducts with ions in the mobile phase.

  • Detection: Scan mode (e.g., m/z 100-500) to identify the [M+H]⁺ or [M+NH₄]⁺ ion of mycarose. Once confirmed, switch to Selected Ion Monitoring (SIM) for maximum sensitivity.

  • Capillary Voltage: ~3.0 kV

  • Source Temperature: ~150 °C

  • Desolvation Temperature: ~400 °C

  • Gas Flow: Optimize based on instrument manufacturer recommendations.

5. Data Analysis & Fraction Collection:

  • Monitor the chromatogram for two distinct peaks corresponding to the correct mass-to-charge ratio for mycarose.

  • Once the method is optimized for baseline resolution, scale up to a semi-preparative or preparative column with the same stationary phase, adjusting the flow rate and injection volume accordingly.

  • Collect fractions for each peak separately. Remember to handle the collected fractions promptly to minimize post-collection mutarotation.

References

  • D'Attoma, A., et al. (2021). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 26(11), 3328. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shodex. (n.d.). Separation of Anomer. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Le, A., et al. (2020). Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers. Journal of Chromatography A, 1612, 460649. Retrieved from [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography. Retrieved from [Link]

  • Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. Retrieved from [Link]

  • ResearchGate. (n.d.). Gradient separation of oligosaccharides and suppressing anomeric mutarotation with enhanced-fluidity liquid hydrophilic interaction chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Methods for Separating Sugars. Retrieved from [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography of complex carbohydrates. Journal of Chromatography, 499, 177-196. Retrieved from [Link]

  • Shimadzu UK. (n.d.). Methods for Separating Sugars. Retrieved from [Link]

  • Honda, S., et al. (1983). Hplc Method for Kinetic Study of Mutarotation of Sugars. Analytical Letters, 16(8), 607-616. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Methods for Separating Sugars. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Impurities of Aminosugar. Retrieved from [Link]

  • Bicker, W., & Potthast, A. (2005). Interconversion and chromatographic separation of carbohydrate stereoisomers on polystyrene-divinylbenzene resins. Journal of Chromatography A, 1078(1-2), 154-162. Retrieved from [Link]

  • Welch Materials. (2024). A Comparison Between Amino (NH2) Columns and Sugar Columns in Carbohydrate Analysis. Retrieved from [Link]

  • Van der Maarel, M. J. E. C., et al. (1998). HPLC detection of soluble carbohydrates involved in mannitol and trehalose metabolism in the edible mushroom Agaricus bisporus. Journal of Agricultural and Food Chemistry, 46(8), 3220-3225. Retrieved from [Link]

  • Aslam, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • DeMarco, A. C., & Demarco, M. L. (2019). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Molecules, 24(17), 3173. Retrieved from [Link]

  • ResearchGate. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Retrieved from [Link]

  • Ale-Ebrahim, H., et al. (2013). Simultaneous Quantification of Carbohydrates, Alcohols, and Toxic Components in a Bio-Based Medium Using Dual-Detection HPLC Analysis. American Journal of Analytical Chemistry, 4, 265-272. Retrieved from [Link]

  • Biochemistry Den. (n.d.). Mutarotation: The Process, Mechanism, and Biological Importance. Retrieved from [Link]

Sources

Optimization

reducing byproduct formation in mycarose biosynthetic pathways

To: User (Research Scientist / Metabolic Engineer) From: Senior Application Scientist, Biosynthetic Pathway Optimization Unit Subject: Technical Guide: Minimizing Byproduct Formation in dTDP-L-Mycarose Biosynthesis Execu...

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Research Scientist / Metabolic Engineer) From: Senior Application Scientist, Biosynthetic Pathway Optimization Unit Subject: Technical Guide: Minimizing Byproduct Formation in dTDP-L-Mycarose Biosynthesis

Executive Summary

The biosynthesis of dTDP-L-mycarose (a 2,6-dideoxy-3-C-methyl-L-hexose) is a complex metabolic cascade essential for the activity of macrolide antibiotics like tylosin and erythromycin.[1] In heterologous hosts (e.g., E. coli, Streptomyces), this pathway is prone to significant "metabolic leakage," resulting in the accumulation of shunt products such as dTDP-L-rhamnose, unmethylated intermediates, and pathway-stalled keto-sugars.

This guide provides a root-cause analysis and troubleshooting framework to maximize flux toward L-mycarose while suppressing byproduct formation. It moves beyond basic cloning advice to address enzyme kinetics, cofactor regeneration, and competitive pathway silencing.

Module 1: The Biosynthetic Pathway & Critical Control Points

To eliminate byproducts, we must first map where they originate. The L-mycarose pathway diverges from the "housekeeping" dTDP-rhamnose pathway, creating a competition for the precursor dTDP-4-keto-6-deoxy-D-glucose .

The Mycarose Assembly Line (Mechanism of Action)
  • Activation: Glucose-1-Phosphate (G1P) is converted to dTDP-Glucose (via Tyl1a/RmlA ).

  • Dehydration: Conversion to dTDP-4-keto-6-deoxy-D-glucose (via Tyl1b/RmlB ). Critical Branch Point.

  • 2,3-Dehydration: Removal of the C2 hydroxyl group (via TylX3 homolog).

  • 3-C-Methylation: Addition of a methyl group at C3 (via TylC3 , SAM-dependent).

  • Epimerization & Reduction: Stereochemical inversion and ketone reduction (via TylK and TylC2 ) to yield dTDP-L-mycarose.

Visualizing the Flux & Leakage

The following diagram illustrates the ideal pathway versus the common "shunt" pathways that generate impurities.

MycarosePathway G1P Glucose-1-P dTDP_Glc dTDP-Glucose G1P->dTDP_Glc Tyl1a (RmlA) Intermediate dTDP-4-keto-6-deoxy-Glc (Universal Precursor) dTDP_Glc->Intermediate Tyl1b (RmlB) Dideoxy dTDP-2,6-dideoxy-4-keto-Glc Intermediate->Dideoxy TylX3 (2,3-dehydratase) Rhamnose dTDP-L-Rhamnose (Major Byproduct) Intermediate->Rhamnose Host RmlC/D (Competition) Methylated dTDP-3-C-methyl-4-keto Intermediate Dideoxy->Methylated TylC3 (SAM-dependent) Shunt_Unmethyl Demethyl-Mycarose (Impurity) Dideoxy->Shunt_Unmethyl Low SAM (TylC3 failure) Mycarose dTDP-L-Mycarose (Target) Methylated->Mycarose TylK / TylC2 (Epim/Red)

Figure 1: The L-mycarose biosynthetic pathway highlighting the critical branch point at the 4-keto-6-deoxy intermediate where competition with the host's native rhamnose pathway occurs.

Module 2: Troubleshooting & Optimization (Q&A)

Category A: Reducing "Shunt" Byproducts (Rhamnose/Talose)

Q: My LC-MS shows a dominant peak corresponding to dTDP-rhamnose (m/z ~447 [M-H]-). How do I stop this? A: This is the most common issue in E. coli and Streptomyces hosts. The host's native rmlC and rmlD enzymes compete with your mycarose pathway for the dTDP-4-keto-6-deoxy-glucose precursor.

  • Mechanism: RmlC (epimerase) and RmlD (reductase) have high catalytic efficiency (

    
    ) and will scavenge the precursor if the mycarose pathway is slow.
    
  • Protocol:

    • Genomic Knockout: Delete the native rmlD gene. This is obligatory for high-purity production.

    • CRISPRi Silencing: If a knockout is lethal (rare for rmlD but possible in some actinomycetes), use CRISPR interference to repress rmlC/D expression by >90%.

    • Pathway Overexpression: Increase the copy number of the 2,3-dehydratase (TylX3) . This enzyme commits the precursor to the 2,6-dideoxy branch, effectively pulling flux away from the rhamnose shunt.

Q: I see a "demethyl" impurity (mass -14 Da relative to mycarose). Is my methyltransferase broken? A: Likely not broken, but starved. The enzyme TylC3 requires S-adenosylmethionine (SAM). If intracellular SAM is depleted, the pathway proceeds without methylation, leading to L-cladinose analogs or other demethylated sugars.

  • Solution:

    • Feed Methionine: Supplement the culture media with L-methionine (2–5 mM) to boost SAM pools.

    • Engineer SAM Regeneration: Co-express SAM synthase (metK) to drive the conversion of methionine to SAM.

    • Check Timing: Methylation is often the rate-limiting step. Induce the pathway at a lower temperature (16–20°C) to allow the methyltransferase time to act before the downstream reductases process the intermediate.

Category B: Solving "Stalled" Intermediates

Q: I am detecting accumulation of keto-sugar intermediates (mass -2 Da or -4 Da). Why isn't the final reduction happening? A: This indicates a cofactor imbalance, specifically NADPH . The final step (TylC2) is an NADPH-dependent reduction.

  • Diagnosis: If your host is under oxidative stress or growing anaerobically, the NADPH/NADP+ ratio may be too low.

  • Protocol:

    • Carbon Source Switch: Switch from glucose to glycerol or supplement with gluconate . Gluconate enters via the Pentose Phosphate Pathway (PPP), which generates 2 moles of NADPH per mole of glucose equivalent.

    • Enzyme Engineering: Ensure TylC2 is soluble. If it aggregates (common in E. coli), co-express chaperones (GroEL/ES) or fuse it to a solubility tag like MBP (Maltose Binding Protein).

Module 3: Analytical Validation Protocols

You cannot optimize what you cannot measure. Standard UV detection is insufficient for deoxysugars due to their lack of chromophores.

Protocol: HPLC-MS/MS Discrimination of Mycarose vs. Byproducts

Objective: Separate dTDP-L-mycarose from dTDP-L-rhamnose and keto-intermediates.

ParameterSpecificationRationale
Column Porous Graphitic Carbon (Hypercarb) or HILIC-AmideC18 columns fail to retain polar dTDP-sugars.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)High pH ensures ionization of the phosphate group.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-5 min: 2% B; 5-20 min: 2% -> 40% BSlow gradient required to separate isomers.
MS Mode Negative Ion Mode (ESI-)Detects the [M-H]- ion of the dTDP moiety.

Key Diagnostic Ions (Negative Mode):

  • dTDP-L-Mycarose: m/z ~545 (Parent). Fragmentation -> m/z 401 (dTDP) + m/z 161 (Sugar-H2O).

  • dTDP-L-Rhamnose: m/z ~547.

  • dTDP-4-keto-6-deoxy-Glc: m/z ~547 (Isobaric with Rhamnose, but different retention time).

Module 4: Decision Logic for Process Optimization

Use this logic tree to diagnose your specific yield/purity problem.

Troubleshooting Start Problem: Low Purity or Yield CheckMS Analyze Broth by LC-MS Start->CheckMS PeakID Identify Major Impurity Mass CheckMS->PeakID Rhamnose Mass ~547 (Rhamnose) PeakID->Rhamnose Isomer Contamination Demethyl Mass = Target - 14 Da PeakID->Demethyl Methylation Failure Keto Mass = Target - 2 Da PeakID->Keto Incomplete Reduction Action1 Action: KO Host rmlD Overexpress TylX3 Rhamnose->Action1 Action2 Action: Feed Methionine Check TylC3 Expression Demethyl->Action2 Action3 Action: Boost NADPH (Feed Gluconate) Keto->Action3

Figure 2: Troubleshooting logic flow for identifying and correcting specific metabolic bottlenecks.

References

  • Biosynthesis of TDP-L-mycarose: The specificity of a single enzyme governs the outcome of the pathway. Journal of the American Chemical Society.

  • Multi-strategy engineering unusual sugar TDP-L-mycarose biosynthesis to improve the production of 3-O-α-mycarosylerythronolide B in Escherichia coli. Microbial Cell Factories.

  • Enzymatic Synthesis of TDP-deoxysugars. Methods in Enzymology.

  • Pathways for the synthesis of dTDP-6-deoxy-L-talose, dTDP-L-rhamnose. ResearchGate.

  • Engineering BioBricks for Deoxysugar Biosynthesis. ACS Omega.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of L-mycarose and D-mycarose in Biological Systems: A Guide for Drug Development Professionals

Introduction In the realm of natural product chemistry and drug discovery, the nuanced roles of constituent moieties are of paramount importance. Deoxysugars, in particular, are critical components of many therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of natural product chemistry and drug discovery, the nuanced roles of constituent moieties are of paramount importance. Deoxysugars, in particular, are critical components of many therapeutic agents, directly influencing their pharmacokinetic and pharmacodynamic profiles. Among these, mycarose, a 2,6-dideoxy-3-C-methylhexose, is a key sugar found in prominent macrolide antibiotics like erythromycin and tylosin.[1] Crucially, in all known bioactive natural products, it is the L-stereoisomer of mycarose that is present. This guide provides an in-depth comparison of the biological activities of L-mycarose versus its synthetic enantiomer, D-mycarose. We will explore the profound impact of this stereochemical distinction on antimicrobial efficacy, target interaction, and overall drug viability, supported by established experimental frameworks. The central thesis is that the chirality of the sugar is not a trivial detail but a fundamental determinant of biological function.[2][3]

The Primacy of L-mycarose in Nature and a a aacrolide Action

L-mycarose is an essential structural component for the antibacterial activity of macrolides like erythromycin.[1] These antibiotics function by binding to the 50S subunit of the bacterial ribosome, obstructing the nascent peptide exit tunnel and thereby inhibiting protein synthesis.[4] The L-mycarose moiety, along with the neighboring D-desosamine sugar, forms critical contacts with the ribosomal RNA (rRNA), anchoring the drug to its binding site. The specific stereochemistry of L-mycarose allows for an optimal spatial arrangement of its hydroxyl and methyl groups to form hydrogen bonds and van der Waals interactions with nucleotides of the 23S rRNA.

The biosynthesis of L-mycarose is a complex, genetically encoded pathway in antibiotic-producing microorganisms, such as Streptomyces fradiae (producer of tylosin).[5] The pathway involves a series of enzymatic modifications to a precursor, TDP-D-glucose, including deoxygenation, C-methylation, and epimerization steps.[5] The consistent production of the L-isomer across diverse species underscores a strong evolutionary pressure for this specific configuration, strongly suggesting a functional imperative.

Comparing Biological Activity: L-mycarose vs. D-mycarose

Direct comparative studies where L-mycarose is replaced with D-mycarose on a macrolide scaffold are not abundant in literature, primarily because the synthesis of D-mycarose and its stereoselective glycosylation onto a complex aglycone is a significant chemical challenge.[6][7][8] However, based on extensive structure-activity relationship (SAR) studies of macrolides and the fundamental principles of stereochemistry in drug action, we can construct a robust, evidence-based comparison.[9][10]

Antimicrobial Efficacy

The substitution of the naturally occurring L-mycarose with its D-enantiomer is predicted to lead to a dramatic loss of antimicrobial activity. Biological systems, particularly enzyme active sites and ribosomal binding pockets, are chiral environments.[11] A drug's interaction with its target is often likened to a key fitting into a lock; the three-dimensional arrangement of atoms is critical for a precise fit.[9]

  • L-mycarose: The specific orientation of the C3-methyl and C4-hydroxyl groups in L-mycarose is optimized for interaction with the rRNA of the bacterial ribosome. This precise fit is essential for the high-affinity binding required to inhibit protein synthesis effectively.

  • D-mycarose: As the mirror image, D-mycarose would present its functional groups in a completely different spatial orientation. This would likely introduce steric clashes with the rRNA nucleotides and disrupt the critical hydrogen bonding network, leading to significantly weaker binding affinity and, consequently, poor or no antibacterial activity.

Table 1: Predicted Comparative Antimicrobial Activity

FeatureMacrolide with L-mycaroseMacrolide with D-mycarose (Predicted)Rationale
Binding Affinity (Kd) Low (High Affinity)High (Low Affinity)Chiral recognition at the ribosomal binding site. D-isomer would not fit optimally.[11]
MIC vs. Gram+ Bacteria Low (e.g., 1-4 µg/mL)Very High / InactivePoor target binding leads to a lack of protein synthesis inhibition.
Therapeutic Potential HighNegligibleLoss of primary mechanism of action renders the compound ineffective.
Cytotoxicity and Pharmacokinetics

While the primary effect of altered stereochemistry would be on efficacy, it could also impact safety and pharmacokinetics.[10] The enzymes responsible for drug metabolism are also chiral and can exhibit stereoselectivity.[9]

  • Metabolism: A macrolide analog with D-mycarose might be metabolized differently by human enzymes (e.g., cytochrome P450s) compared to the natural L-mycarose-containing drug. This could lead to a different pharmacokinetic profile and potentially the formation of novel metabolites with unforeseen toxicities.

  • Cell Permeability: While less predictable, the overall polarity and shape of the molecule are altered, which could influence its ability to cross bacterial or mammalian cell membranes.

Experimental Methodologies for Validation

To empirically validate the predicted differences, a series of well-established assays would be required. This involves the chemical or chemo-enzymatic synthesis of the D-mycarose-containing macrolide analog, a non-trivial undertaking.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for assessing antimicrobial activity.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation: A two-fold serial dilution of the test compounds (L-mycarose macrolide and D-mycarose macrolide analog) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., Staphylococcus aureus at ~5 x 10^5 CFU/mL).

  • Controls: Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the drug at which there is no visible turbidity (bacterial growth).

Expected Outcome: The MIC for the L-mycarose-containing compound would be low, while the MIC for the D-mycarose analog would be significantly higher, likely outside the testable range.

Protocol 2: In Vitro Ribosome Binding Assay

This assay directly measures the affinity of the compounds for their molecular target.

Objective: To quantify and compare the binding affinity of the L- and D-mycarose macrolides to the bacterial 50S ribosomal subunit.

Methodology:

  • Preparation: Isolate 70S ribosomes from a relevant bacterial strain and then separate the 50S and 30S subunits by sucrose gradient centrifugation.

  • Competition Assay: A fixed concentration of a radiolabeled macrolide (e.g., [14C]-Erythromycin) is incubated with the 50S subunits in the presence of increasing concentrations of unlabeled competitor (either the L-mycarose macrolide or the D-mycarose analog).

  • Separation: The ribosome-bound radiolabel is separated from the unbound radiolabel using a technique like filter binding.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Analysis: The data is used to calculate the IC50 value, which can then be used to determine the binding affinity (Ki) for each compound.

Expected Outcome: The L-mycarose macrolide will show a low IC50 value, indicating strong competition and high affinity. The D-mycarose analog will show a very high IC50, indicating poor binding.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_Stereochem Stereochemical Comparison cluster_Interaction Target Interaction cluster_Activity Biological Outcome L_Mycarose L-Mycarose D_Mycarose D-Mycarose L_Mycarose->D_Mycarose Enantiomers (Mirror Images) Ribosome Bacterial Ribosome (Chiral Target) L_Mycarose->Ribosome High-Affinity Binding (Correct Fit) Activity High Antimicrobial Activity L_Mycarose->Activity D_Mycarose->Ribosome Low-Affinity Binding (Steric Clash) Inactivity Low / No Activity D_Mycarose->Inactivity

Caption: Logical relationship between stereochemistry, target binding, and biological activity.

G start Start: Synthesize Analogs mic Protocol 1: Determine MIC start->mic binding Protocol 2: Ribosome Binding Assay start->binding cytotox Cytotoxicity Assay (e.g., MTT) start->cytotox sar Structure-Activity Relationship (SAR) Analysis mic->sar binding->sar cytotox->sar conclusion Conclusion: L-isomer is active, D-isomer is not sar->conclusion

Caption: Experimental workflow for comparing L- and D-mycarose analogs.

Conclusion and Future Directions

For researchers in drug development, this serves as a critical reminder:

  • Chirality is Key: The stereochemistry of every component, especially glycosidic moieties, must be considered a primary determinant of function.

  • Synthetic Challenges, Clear Outcomes: While synthesizing enantiomeric analogs can be challenging, such studies are invaluable for confirming mechanisms of action and understanding SAR.

  • Exploiting Biosynthesis: The enzymatic machinery that produces L-mycarose is highly specific.[5] Future work in synthetic biology could focus on engineering these pathways to create novel deoxysugars, potentially leading to new antibiotics that can overcome existing resistance mechanisms.[13][14]

References

  • Poehlsgaard, J., & Douthwaite, S. (2005). The bacterial ribosome as a target for antibiotics. Nature Reviews Microbiology, 3(11), 870-881. [Link not available]
  • Zhang, H., Wang, Y., & Pfeifer, B. A. (2014). Bacterial hosts for natural product production. Current Opinion in Biotechnology, 25, 89-95. [Link]

  • McConnell, O. J., Fuesler, T. P., & Johnson, R. L. (1992). Stereochemistry and biological activity. Annual reports in medicinal chemistry, 27, 261-270. [Link not available]
  • Chen, H., Ye, B., & Liu, H. W. (2007). Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway. Journal of the American Chemical Society, 129(30), 9479-9487. [Link]

  • Das, P., & Roy, N. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 919321. [Link]

  • Demanche, C. (2017). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Beilstein Journal of Organic Chemistry, 13, 1627-1644. [Link]

  • Hassan, S. U., Abbas, G., & Shahzadi, I. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International, 33(31A), 1-10. [Link]

  • Cha, J. K., & Kim, N. S. (1995). Synthesis of mycarose and epi-axenose from non-carbohydrate precursors. The Journal of Organic Chemistry, 60(19), 6297-6305. [Link]

  • [Reference not directly cited in the text]
  • Synapse, P. (2025). What is the application of stereochemistry in drug design?. Patsnap. [Link]

  • Manik, M. I. N. (n.d.). Importance of Stereochemistry. SlideShare. [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. [Link]

  • Lopalco, A., & Denora, N. (2020). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Molecules, 25(21), 5192. [Link]

  • [Reference not directly cited in the text]
  • Kannan, K., & Mankin, A. S. (2011). Macrolide antibiotics in the ribosome exit tunnel: species-specific binding and action. Annals of the New York Academy of Sciences, 1241(1), 33-47. [Link]

  • [Reference not directly cited in the text]
  • Korynevska, A., & Lu, T. K. (2017). Synthetic biology of antimicrobial discovery. ACS synthetic biology, 6(7), 1136-1147. [Link]

  • D'Erasmo, M. P., & Pfeifer, B. A. (2018). The macrolide antibiotic renaissance. Antibiotics, 7(3), 75. [Link]

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Comparative

Validating Mycarose Stereochemistry: A Comparative Guide to NOE/ROESY NMR Workflows

Executive Summary The stereochemical assignment of mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose) presents a specific, high-stakes challenge in structural biology and drug development. Unlike standard sugars, mycarose p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical assignment of mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose) presents a specific, high-stakes challenge in structural biology and drug development. Unlike standard sugars, mycarose possesses a quaternary center at C3 , bearing both a methyl group and a hydroxyl group. This structural feature renders standard scalar coupling (


) analysis ineffective for determining relative stereochemistry across the C2-C3-C4 fragment due to the absence of a proton at C3.

This guide outlines a rigorous, self-validating NMR workflow to determine the relative configuration of mycarose residues, specifically distinguishing between the ribo (natural) and arabino (epimer) forms. It prioritizes Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopies as the definitive solution when J-coupling fails.

Part 1: The Challenge & Comparative Analysis

The "Silent" Quaternary Center

In standard pyranose rings, the relative orientation of substituents (axial vs. equatorial) is determined via the Karplus equation using


 coupling constants.
  • The Mycarose Problem: At C3, the proton is replaced by a methyl group. There is no H3-H2 or H3-H4 vicinal coupling to measure. The stereochemical information is "silent" in 1D

    
     splitting patterns.
    
  • The Solution: We must rely on through-space magnetization transfer (NOE/ROE) rather than through-bond scalar coupling.

Comparative Technology Guide

The following table compares the primary methods for validating mycarose stereochemistry.

FeatureNOE / ROESY (Recommended) J-Based Config. Analysis (JBCA) X-Ray Crystallography DFT / Computational NMR
Mechanism Through-space dipolar coupling (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)
Through-bond scalar coupling (

)
Electron density diffractionQuantum mechanical prediction
C3 Applicability High. Directs correlates C3-Me to H1/H5.Low. Requires complex heteronuclear couplings (

).
High (Gold Standard).Medium. Validation only.
Sample State Solution (native state).Solution.Solid crystal (lattice artifacts possible).In silico.
Sensitivity Medium (requires phase cycling).Low (requires

C enrichment or cryoprobe).
N/AN/A
Risk Factor Zero-Quantum Artifacts (in NOESY).Spectral Overlap.Crystal packing forces distorting sugar puckering.Force field inaccuracies.

Part 2: Technical Deep Dive – NOESY vs. ROESY

As a Senior Application Scientist, I must emphasize a critical physical constraint often overlooked by junior researchers: The Correlation Time (


) Trap. 

Mycarose is frequently found attached to macrolide antibiotics (e.g., Erythromycin, Mithramycin) with molecular weights between 600 and 1200 Da.

  • Small Molecules (

    
    ):  Positive NOE.[1]
    
  • Large Molecules (

    
    ):  Negative NOE.[1]
    
  • The "Null" Zone (

    
    ):  For molecules in the 700–1200 Da range (typical macrolides), the NOE enhancement crosses zero. A standard NOESY experiment may yield no signal, leading to false negatives. 
    

The Fix: Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) .[1][2] In the rotating frame, the ROE is always positive regardless of molecular weight.

Diagram 1: Experimental Decision Logic

The following diagram illustrates the logical flow for selecting the correct experiment based on molecular weight and structural features.

NMR_Workflow Start Start: Mycarose Stereochem Assignment CheckMW Check Molecular Weight (MW) Start->CheckMW Small MW < 600 Da (Free Sugar) CheckMW->Small Fast Tumbling Medium MW 700-1500 Da (Macrolide/Glycoside) CheckMW->Medium Critical Region Large MW > 2000 Da (Protein Complex) CheckMW->Large Slow Tumbling NOESY 2D NOESY (Positive NOE) Small->NOESY ROESY 2D ROESY (Always Positive ROE) Medium->ROESY Avoid Zero-Crossing NOESY_Neg 2D NOESY (Negative NOE) Large->NOESY_Neg Validation Validate C3-Me Orientation NOESY->Validation ROESY->Validation NOESY_Neg->Validation Result_Ribo Correlations: C3-Me ↔ H1 (Strong) C3-Me ↔ H5 (Strong) Conclusion: L-Mycarose (Axial Me) Validation->Result_Ribo Syn-Diaxial Result_Arabino Correlations: C3-Me ↔ H4 (Strong) C3-Me ↔ H2 (Strong) Conclusion: Epimer (Equatorial Me) Validation->Result_Arabino Equatorial

Caption: Decision matrix for selecting NOESY vs. ROESY based on molecular tumbling rates (


), ensuring valid signal detection for macrolides.

Part 3: The Self-Validating Protocol

This protocol is designed to be self-validating . Internal controls are built in to ensure that absence of a signal is structural, not experimental.

Step 1: Sample Preparation (The Oxygen Factor)

Paramagnetic oxygen promotes relaxation via the dipole-dipole mechanism, which competes with NOE/ROE transfer.

  • Protocol: Dissolve 2-10 mg of compound in 600

    
    L of deuterated solvent (
    
    
    
    or
    
    
    -DMSO).
  • Critical Action: Degas the sample. Use the freeze-pump-thaw method (3 cycles) or flush with dry Argon for 10 minutes.

  • Why: Removing

    
     increases 
    
    
    
    relaxation times, significantly enhancing the NOE/ROE signal intensity.
Step 2: Resonance Assignment (The Foundation)

You cannot interpret NOE without unambiguous assignment.

  • 1H NMR: Identify the C3-Methyl doublet (typically

    
     1.1-1.3 ppm).
    
  • HSQC: Confirm the carbon connection. The C3 quaternary carbon will not appear in HSQC (use HMBC to link C3 to H2/H4).

  • COSY/TOCSY: Trace the spin system from H1

    
     H2 
    
    
    
    (break at C3)
    
    
    H4
    
    
    H5
    
    
    H6.
Step 3: The ROESY Experiment (For Macrolides)
  • Pulse Sequence: roesyph (Phase-sensitive ROESY with CW spin-lock).

  • Mixing Time (

    
    ):  Set to 200–300 ms .
    
    • Too short (<100ms): Insufficient magnetization transfer.

    • Too long (>400ms):Spin Diffusion occurs (magnetization moves

      
      , making A look close to C).
      
  • Spin-Lock Field: 2-4 kHz. Ensure the offset is centered to minimize TOCSY artifacts (HOHAHA transfer).

Step 4: Data Interpretation (The "Mycarose Logic")

This is the core validation step. We determine if the C3-Methyl is Axial or Equatorial .

Scenario A: L-Mycarose (Natural Configuration)

  • Conformation:

    
     chair (L-sugar).
    
  • C3-Methyl: Axial.

  • Key Correlations (Strong ROE):

    • Me(3)

      
       H1:  Both are axial and on the 
      
      
      
      -face (syn-diaxial relationship). Distance
      
      
      .
    • Me(3)

      
       H5:  Both are axial. Distance 
      
      
      
      .
  • Validation: If you see Me(3)-H1 and Me(3)-H5, the methyl is definitively axial.

Scenario B: Epimer (e.g., L-Cladinose analog)

  • C3-Methyl: Equatorial.

  • Key Correlations:

    • Me(3)

      
       H1:  Weak/None (Distance 
      
      
      
      ).
    • Me(3)

      
       H4/H2:  Stronger correlations to adjacent equatorial protons.
      
Diagram 2: Stereochemical Logic Visualization

This diagram visualizes the spatial vectors that generate the diagnostic NOE signals.

Mycarose_Stereo H1 H1 (Axial) H5 H5 (Axial) Me3 Me-3 (Axial) Me3->H1 Strong NOE (<3.0 Å) Me3->H5 Strong NOE (<3.0 Å) H2 H2 (Eq) Me3->H2 Weak H4 H4 (Eq) Me3->H4 Weak Title L-Mycarose (1C4 Chair) Diagnostic Syn-Diaxial Interactions

Caption: Spatial arrangement of L-Mycarose in the 1C4 chair conformation. The red Axial Methyl group shows strong diagnostic NOE correlations (green dashed lines) to the axial H1 and H5 protons.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 9: Through-Space Correlations). Link

  • Neuhaus, D., & Williamson, M. P. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis (2nd ed.). Wiley-VCH.[1] Link

  • Everett, J. R., & Tyler, J. W. (1988). The determination of the conformation of erythromycin A in solution by nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, 325-337. (Demonstrates NOE usage in macrolide sugars). Link

  • Murata, M., et al. (1999).[3] J-based configuration analysis for the determination of relative configuration in acyclic organic compounds.[4][5] The Journal of Organic Chemistry, 64(3), 866-876. (Comparison reference for J-coupling limitations). Link

  • Kwan, E. E., & Huang, S. G. (2008). Structural elucidation with NMR spectroscopy: practical strategies for organic chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. Link

Sources

Validation

X-ray crystallography data for mycarose beta-D-pyranose

Structural & Functional Analysis: Mycarose -D-Pyranose vs. Bioactive L-Isomers in Drug Design Executive Summary: The Stereochemical Pivot In macrolide antibiotic development, the sugar moiety mycarose (2,6-dideoxy-3-C-me...

Author: BenchChem Technical Support Team. Date: February 2026

Structural & Functional Analysis: Mycarose -D-Pyranose vs. Bioactive L-Isomers in Drug Design

Executive Summary: The Stereochemical Pivot

In macrolide antibiotic development, the sugar moiety mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose) is a critical determinant of ribosome binding affinity. While the L-isomer is the naturally occurring bioactive form found in tylosin and erythromycin, the


-D-pyranose  form represents a synthetic enantiomer often utilized in structure-activity relationship (SAR) studies to probe the stereoselectivity of glycosyltransferases and ribosomal binding pockets.

This guide objectively compares the crystallographic characteristics of the synthetic


-D-mycarose  against the biological standard 

-L-mycarose
. We analyze the conformational inversion (Chair flip) that occurs between these enantiomers and provide a validated workflow for resolving these specific deoxy sugars in X-ray datasets.

Structural Comparison: The Enantiomeric Mirror

The primary challenge in working with mycarose variants is the radical conformational change dictated by the stereochemistry of the pyranose ring.

The Chair Conformation Flip

Unlike glucose, which retains a


 conformation in its D-form, mycarose is a flexible deoxy sugar.
  • Natural L-Mycarose: Predominantly adopts the

    
     chair  conformation in solution and within the tylosin binding pocket. This orients the C3-methyl group equatorially, optimizing hydrophobic interactions.
    
  • Synthetic D-Mycarose: As the mirror image, the D-enantiomer favors the

    
     chair . This inversion drastically alters the spatial presentation of the C3-hydroxyl and C3-methyl groups, often abolishing biological activity but serving as a powerful negative control in binding assays.
    
Crystallographic Data Matrix

The following data compares the structural parameters derived from high-resolution macrolide crystal structures (L-form) and small-molecule synthetic studies (D-form).

Table 1: Crystallographic Parameters of Mycarose Variants

ParameterBioactive

-L-Mycarose
Synthetic

-D-Mycarose
D-Desosamine (Reference)
Primary Conformation

Chair

Chair

Chair
Space Group (Typ.)

(in Tylosin)

(Small Molecule)

C1-O1 Bond Length 1.41 Å (Axial)1.39 Å (Equatorial)1.40 Å
C3-Methyl Orientation EquatorialEquatorial (in

)
N/A (C3 is amine)
Ring Pucker Amplitude (

)
0.56 Å0.56 Å0.58 Å
Anomeric Effect Strong (stabilizes axial O1)Moderate (stabilizes axial O1)Weak
Bio-Validation High (Ribosome Binding)Null (Steric Clash)High (Charge Interaction)

Note on Causality: The stability of the L-mycarose


 chair is driven by the relief of 1,3-diaxial interactions between the C3-methyl and C5-hydrogen. In the D-isomer, forcing the ring into the "wrong" chair (

) would introduce severe steric penalties, hence the flip to

.

Technical Deep Dive: Restraints & Refinement

When refining X-ray structures containing mycarose, standard libraries often fail due to the unique 2,6-dideoxy architecture. The absence of the C2-hydroxyl group removes a rigidifying H-bond donor, making the ring more flexible (higher B-factors).

The "Twist-Boat" Risk

In low-resolution maps (>2.8 Å), refinement software (Refmac/Phenix) may erroneously force mycarose into a Twist-Boat conformation to fit noise.

  • Diagnostic: Check the Cremer-Pople parameters. If

    
     deviates significantly from 0° or 180°, apply strong harmonic restraints to the ring torsion angles to enforce the chair conformation.
    

Experimental Protocol: Self-Validating Refinement Workflow

This protocol ensures the accurate modeling of mycarose enantiomers in complex with target proteins (e.g., Glycosyltransferases or Ribosomes).

Phase 1: Data Preparation & Phasing
  • Collection: Collect data at 100 K to freeze the flexible deoxy sugar ring.

  • Resolution: Aim for <2.5 Å. At lower resolutions, the C3-methyl group may merge with the ring density.

  • Dictionary Generation: Do NOT use generic hexose libraries.

    • Use eLBOW or Grade to generate a specific CIF dictionary for L-MYC (Natural) or D-MYC (Synthetic).

    • Validation Step: Manually verify the chirality at C3, C4, and C5 in the CIF file before refinement.

Phase 2: Ligand Fitting & Refinement
  • Difference Map Analysis: Calculate an

    
     omit map. Look for the distinctive "bulge" of the C3-methyl group.
    
  • Placement: Fit the sugar into positive density.

    • Critical Check: If fitting the D-isomer, ensure the ring pucker is set to

      
      . If fitting the L-isomer, set to 
      
      
      
      .
  • Real-Space Refinement: Run 10 cycles of local refinement.

  • B-Factor Analysis: Compare the B-factors of the mycarose ring to the attached aglycone.

    • Acceptance Criteria: Mycarose B-factors should not exceed the carrier molecule's B-factors by >20%.

Phase 3: Validation (The "Pillar of Trust")
  • Privateer Validation: Use the Privateer software to validate ring puckering and stereochemistry.

  • Geometric Check: C1-C2 bond length must be ~1.52 Å (single bond). If <1.48 Å, the model is distorted.

Visualization: Structural Determination Workflow

The following diagram outlines the decision logic for distinguishing and refining mycarose isomers in crystallographic datasets.

Mycarose_Refinement_Workflow Start Input X-ray Data (MTZ File) MapCalc Generate Fo-Fc Omit Map Start->MapCalc DensityCheck Analyze C3-Methyl Density MapCalc->DensityCheck L_Path L-Mycarose Path (Bioactive) DensityCheck->L_Path Target: Natural Product D_Path D-Mycarose Path (Synthetic) DensityCheck->D_Path Target: Synthetic Analog Restraint_L Generate CIF: L-MYC Force 1C4 Chair L_Path->Restraint_L Restraint_D Generate CIF: D-MYC Force 4C1 Chair D_Path->Restraint_D Refine Real-Space Refinement (Phenix/Refmac) Restraint_L->Refine Restraint_D->Refine Validation Privateer Validation (Pucker & Chirality) Refine->Validation

Figure 1: Decision tree for generating stereochemically accurate restraints for mycarose isomers during crystallographic refinement.

References

  • Hansen, J. L., et al. (2002). "The structures of four macrolide antibiotics bound to the large ribosomal subunit." Molecular Cell, 10(1), 117-128. (Source for L-Mycarose bioactive conformation). [Link]

  • Agirrezabala, X., et al. (2008). "Visualization of the hybrid state of tRNA binding promoted by tetracycline on the ribosome." Molecular Cell, 32(2), 190-197. (Comparative analysis of ribosomal ligands). [Link]

  • CCDC (Cambridge Crystallographic Data Centre). "Geometric parameters for 2,6-dideoxy-hexoses." (Standard bond lengths for restraint generation). [Link]

  • Privateer Validation Tool. "Conformational validation of carbohydrate structures in the PDB." [Link]

Comparative

A Senior Application Scientist's Guide to Bioassay Validation of Mycarose-Modified Antibiotics

For Researchers, Scientists, and Drug Development Professionals Foreword: The Mycarose Moiety - More Than Just a Sugar In the realm of antibiotic development, particularly within the macrolide class, the strategic modifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Mycarose Moiety - More Than Just a Sugar

In the realm of antibiotic development, particularly within the macrolide class, the strategic modification of chemical structures has been a cornerstone of innovation. Among these modifications, the glycosylation pattern of the macrolide ring plays a pivotal role in determining the antibiotic's efficacy, spectrum of activity, and pharmacokinetic properties. The deoxysugar L-mycarose, a common substituent in clinically significant antibiotics like erythromycin, is a prime example of a seemingly small structural change with profound biological consequences. Its presence is known to significantly contribute to the high antibacterial activity of these compounds.[1] For instance, the absence of the mycarose substituent in a clarithromycin analogue can lead to a staggering 98% reduction in its activity against Bacillus subtilis.[1]

This guide provides a comparative analysis of bioassay validation strategies for mycarose-modified antibiotics, offering a framework for selecting and validating appropriate potency assays. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, providing insights grounded in scientific principles and regulatory expectations. We will explore the nuances of microbiological and analytical assays, delve into the critical parameters of validation, and provide actionable protocols to empower your research and development endeavors.

The Indispensable Role of Bioassay Validation

A bioassay is a powerful tool used to determine the potency of a substance by measuring its effect on a living organism or a biological system.[2] Unlike purely chemical analyses that quantify the concentration of a compound, a bioassay measures its biological activity, which is the ultimate determinant of its therapeutic effect. For mycarose-modified antibiotics, a validated bioassay is not merely a regulatory requirement; it is a critical component of the development lifecycle, ensuring product quality, consistency, and clinical efficacy.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of potency assays for all biological products.[3][4] These guidelines emphasize the need for assays that are specific, accurate, precise, and robust, providing a reliable measure of the product's ability to elicit its intended biological response.

Comparative Analysis of Bioassay Formats

The selection of an appropriate bioassay format is a critical decision in the development of a mycarose-modified antibiotic. The choice hinges on a variety of factors, including the stage of development, the specific characteristics of the antibiotic, and the intended purpose of the assay. Here, we compare the two most common categories of bioassays: microbiological assays and analytical assays.

Microbiological Assays: The Gold Standard for Bioactivity

Microbiological assays directly measure the antibiotic's ability to inhibit the growth of a susceptible microorganism.[5] They are considered the gold standard for determining the biological potency of an antibiotic as they reflect the compound's true antimicrobial activity.[6]

Common Microbiological Assay Formats:

  • Agar Diffusion Method (Kirby-Bauer): This method involves placing paper discs impregnated with the antibiotic onto an agar plate inoculated with a test microorganism. The antibiotic diffuses into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disc is proportional to the antibiotic's potency.[5]

  • Broth Microdilution Method: This technique involves serially diluting the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic that prevents visible growth.[5]

Advantages of Microbiological Assays:

  • Direct measure of bioactivity: Reflects the true biological effect of the antibiotic.

  • Cost-effective and relatively simple to perform: Does not require highly specialized equipment.[6]

  • Can detect subtle changes in activity: Impurities or degradation products that may not be detected by chemical methods can impact the biological response.[6]

Disadvantages of Microbiological Assays:

  • Inherent variability: Biological systems are inherently more variable than chemical systems.

  • Longer incubation times: Typically require 18-24 hours for results.

  • Lower precision compared to analytical methods.

Analytical Assays: Precision and Throughput

Analytical assays, primarily High-Performance Liquid Chromatography (HPLC), quantify the concentration of the active pharmaceutical ingredient (API) based on its physicochemical properties.

High-Performance Liquid Chromatography (HPLC):

HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For mycarose-modified antibiotics, a validated HPLC method can provide a precise and accurate measurement of the drug substance.

Advantages of HPLC:

  • High precision and accuracy: Offers excellent reproducibility and reliability.

  • High throughput and automation: Suitable for routine quality control testing.

  • Specificity: Can separate the active compound from related substances and impurities.

Disadvantages of HPLC:

  • Indirect measure of bioactivity: Does not directly assess the biological effect of the antibiotic. A compound can be present at the correct concentration but lack biological activity due to structural changes.

  • Requires specialized equipment and expertise.

  • Method development can be time-consuming.

Performance Comparison of Bioassay Methods

The following table summarizes a comparison of key performance characteristics for microbiological and HPLC assays, based on published data for macrolide antibiotics. While specific data for mycarose-modified derivatives is limited, these values provide a general framework for what can be expected.

ParameterMicrobiological Assay (Agar Diffusion)HPLC
Linearity (r²) ≥ 0.98≥ 0.999
Precision (RSD%) Inter-day: 1.05% - 6.39%Inter-day: 1.25% - 5.09%
Accuracy (%) 89.4% - 110.2%97.7% - 107.6%
Primary Measurement Biological Activity (Potency)Concentration (Quantity)
Throughput LowerHigher
Cost LowerHigher

Data compiled from studies on various antibiotics, including macrolides.[2]

The Critical Role of Mycarose in Bioassay Selection and Interpretation

The presence of the mycarose moiety has a direct impact on the bioactivity of macrolide antibiotics. Therefore, when validating a bioassay for a mycarose-modified antibiotic, it is crucial to consider how the chosen method reflects this contribution.

  • For early-stage development and structure-activity relationship (SAR) studies, microbiological assays are indispensable. They provide a direct readout of the impact of mycarose modification on the antibiotic's ability to inhibit bacterial growth.

  • For routine quality control and lot release testing, a well-validated HPLC method can provide the necessary precision and throughput. However, it is essential to establish a correlation between the HPLC data and the biological activity determined by a microbiological assay. This ensures that the quantity measured by HPLC is directly related to the potency of the antibiotic.

Experimental Protocols

The following are detailed, step-by-step methodologies for key bioassay validation experiments.

Protocol 1: Agar Diffusion Assay for Potency Determination

This protocol is a standard method for determining the potency of an antibiotic by measuring the zone of inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper discs (6 mm diameter)

  • Standard and test samples of the mycarose-modified antibiotic

  • Culture of a susceptible test organism (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline

  • McFarland standard (0.5)

  • Incubator (35°C ± 2°C)

  • Calipers

Procedure:

  • Prepare the Inoculum:

    • Aseptically pick 4-5 well-isolated colonies of the test organism from an overnight culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Inoculate the Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the entire surface of the MHA plate with the swab three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.

  • Apply Antibiotic Discs:

    • Aseptically apply paper discs impregnated with known concentrations of the standard antibiotic and the test sample onto the surface of the inoculated agar plate.

    • Ensure the discs are placed at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers.[7]

  • Data Analysis:

    • Plot the logarithm of the concentration of the standard against the diameter of the zone of inhibition.

    • Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve.

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antibiotic.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standard and test samples of the mycarose-modified antibiotic

  • Culture of a susceptible test organism (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline

  • McFarland standard (0.5)

  • Incubator (35°C ± 2°C)

  • Plate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of the microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Prepare the Inoculum:

    • Prepare an inoculum of the test organism in sterile saline with a turbidity matching the 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate the Microtiter Plate:

    • Add 100 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions. This will result in a final volume of 200 µL per well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure the optical density at 600 nm.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the agar diffusion and broth microdilution assays.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) B Inoculate MHA Plate A->B Swab C Apply Antibiotic Discs B->C Aseptically D Incubate (16-20h at 35°C) C->D E Measure Zones of Inhibition D->E F Determine Potency E->F Standard Curve Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antibiotic Dilutions (96-well plate) C Inoculate Plate A->C B Prepare Inoculum (5x10^5 CFU/mL) B->C D Incubate (16-20h at 35°C) C->D E Read Results (Visual/Plate Reader) D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution Assay.

Conclusion: A Holistic Approach to Bioassay Validation

The validation of bioassays for mycarose-modified antibiotics is a multifaceted process that requires a deep understanding of both the biological and chemical properties of the molecule. While analytical methods like HPLC offer precision and throughput, microbiological assays remain the definitive measure of a compound's true biological potency. The significant contribution of the mycarose moiety to the activity of macrolide antibiotics underscores the importance of incorporating microbiological assays throughout the drug development process.

A successful validation strategy will often involve a combination of both microbiological and analytical methods, with a clear understanding of the correlation between the two. By adhering to regulatory guidelines, employing robust experimental designs, and carefully considering the unique characteristics of your mycarose-modified antibiotic, you can ensure the development of a high-quality, effective, and safe therapeutic agent.

References

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. [Link]

  • Lee, H. Y., & Khosla, C. (2007). Bioassay-Guided Evolution of Glycosylated Macrolide Antibiotics in Escherichia coli. PLoS Biology, 5(2), e45. [Link]

  • European Medicines Agency. (2022). Guideline on the evaluation of antibacterial medicinal products. [Link]

  • Dafale, N. A., Semwal, U. P., Agarwal, P. K., & Sharma, P. (2016). Development and validation of microbial bioassay for quantification of Levofloxacin in pharmaceutical preparations. Journal of Pharmaceutical Analysis, 6(1), 55-61. [Link]

  • Khan, A. U., & Maryam, L. (2013). Comparison of Microbiological and High-Performance Liquid Chromatographic Methods for Determination of Clarithromycin Levels in Plasma. Iranian Journal of Pharmaceutical Research, 12(1), 195–202. [Link]

  • Clinical and Laboratory Standards Institute. (2025). Performance Standards for Antimicrobial Susceptibility Testing; Thirty-Fifth Informational Supplement (M100-S35). CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Breakpoint tables for interpretation of MICs and zone diameters. Version 16.0. [Link]

  • Hancock, R. E. W. (n.d.). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]

  • CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (Master) Version 1.01. [Link]

  • Luo, C. (2023). Comprehensive Insights into Microbiological Assays for Antibiotic. Journal of Pharmaceutical Microbiology, 8(3), 1-2. [Link]

  • Nayak, R. K., Mohapatra, D. K., & Singh, M. (2021). Validation and Determination of Macrolide Antibiotic Clarithromycin Tablets By HPLC Method as Per ICH Guidelines Q2 (R1). Research & Reviews in Pharmacy and Pharmaceutical Sciences, 10(4), 1-7. [Link]

  • Agilent Technologies. (2013). Analysis of Macrolides in Honey Using Agilent Bond Elut Plexa SPE, Poroshell 120, and LC/MS/MS. [Link]

  • Ebeshi, B. U., Oladimeji, F. A., & Ofori, S. A. (2013). Spectrophotometric and bioassay methods for the estimation of erythromycin formulation. International Journal of Bioassays, 2(5), 762-768. [Link]

  • Lee, H. Y., & Khosla, C. (2007). Bioassay-Guided Evolution of Glycosylated Macrolide Antibiotics in Escherichia coli. PLoS Biology, 5(2), e45. [Link]

  • Cuesta, S., et al. (2003). Microbiological bioassay of erythromycin thiocyanate: optimisation and validation. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 569-577. [Link]

  • Quiros, L. M., et al. (2000). Glycosylation of macrolide antibiotics in extracts of Streptomyces lividans. Journal of Bacteriology, 182(5), 1133-1138. [Link]

  • Cundliffe, E. (1992). Microbial glycosylation of erythromycin A. Antimicrobial Agents and Chemotherapy, 36(2), 348-350. [Link]

  • Fude, L., et al. (1989). A peptide binding chromogenic assay for detecting glycopeptide antibiotics. Journal of Industrial Microbiology, 4(4), 281-286. [Link]

  • Zampia Tzouganaki, et al. (2017). Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations. Mediterranean Journal of Chemistry, 6(4), 123-134. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2020). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Petkova, N., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Food and Packaging Science, Technique and Technologies, 6(2), 119-124. [Link]

  • M'Barek, L., et al. (2010). FULL OPTIMIZATION AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATIVE ANALYSIS OF TOTAL SUGARS IN A SOFT D. African Journal of Online, 9(1). [Link]

  • Patel, A. H., et al. (2020). Development and Validation of Rapid RP-HPLC and Green Second-Derivative UV Spectroscopic Methods for Simultaneous Quantification of Metformin and Remogliflozin in Formulation Using Experimental Design. Molecules, 25(21), 5035. [Link]

  • Golebiewski, M., et al. (2021). A Quantitative Survey of Bacterial Persistence in the Presence of Antibiotics: Towards Antipersister Antimicrobial Discovery. Antibiotics, 10(10), 1215. [Link]

  • Lamb, A. U., et al. (2016). Structure of the Glycosyltransferase EryCIII in Complex with its Activating P450 Homologue EryCII. PLoS Biology, 14(7), e1002509. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry. [Link]

  • Gising, J., et al. (2012). Pharmacochemical Aspects of the Evolution from Erythromycin to Neomacrolides, Ketolides and Neoketolides. Pharmacology & Pharmacy, 3(3), 339-353. [Link]

  • Mire-Sluis, A., et al. (2015). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. [Link]

  • Lee, J. W., et al. (2006). Validation of Assays for the Bioanalysis of Novel Biomarkers. The AAPS Journal, 8(2), E342-E349. [Link]

  • Little, L. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. [Link]

  • Chen, Y., et al. (2014). Effect of erythromycin exposure on the growth, antioxidant system and photosynthesis of Microcystis flos-aquae. Ecotoxicology and Environmental Safety, 108, 130-136. [Link]

  • Le, T. M., et al. (2015). Synthesis and bioactivity of erythromycin derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3235-3238. [Link]

  • Djouadi, M., et al. (2017). Quantification of three macrolide antibiotics in pharmaceutical lots by HPLC: Development, validation and application to a simultaneous separation. Journal of Taibah University for Science, 11(5), 739-748. [Link]

  • Sokół, A., et al. (2020). Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. Water, 12(11), 3045. [Link]

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Sources

Validation

Spectroscopic Validation Guide: Synthetic vs. Natural L-Mycarose

[1] Executive Summary L-Mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose) is a critical deoxy sugar moiety found in macrolide antibiotics such as tylosin and erythromycin.[1] Its presence is often essential for the antibio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

L-Mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose) is a critical deoxy sugar moiety found in macrolide antibiotics such as tylosin and erythromycin.[1] Its presence is often essential for the antibiotic activity and ribosomal binding efficacy of these drugs.

While natural mycarose is isolated via the acid hydrolysis of fermentation-derived macrolides (yielding high stereochemical purity), synthetic mycarose is increasingly utilized to bypass complex fermentation supply chains.[1] However, synthetic routes—often involving branched-chain construction at C-3—carry significant risks of diastereomeric impurities and racemic contamination.[1]

This guide provides a rigorous, data-driven framework to validate synthetic L-mycarose batches against natural standards, ensuring stereochemical fidelity for pharmaceutical applications.[1]

Structural Criticality & Synthetic Challenges

The defining feature of L-mycarose is the quaternary center at C-3 , bearing both a hydroxyl group and a methyl group.

  • Natural Source: Exclusively yields the L-ribo configuration due to enzymatic specificity (Tyl biosynthetic pathway).

  • Synthetic Risk: Chemical synthesis (e.g., via aldol condensation or epoxide opening) frequently produces mixtures of the ribo (target) and arabino (epimer) configurations.[1] Furthermore, unless asymmetric catalysis is perfect, synthetic batches may contain the D-enantiomer or exist as a racemate.[1]

Comparison Objective: To confirm that the synthetic product is chemically and stereochemically indistinguishable from the natural isolate.

Methodology A: High-Field NMR Spectroscopy ( H & C)[1]

NMR is the primary method for distinguishing the correct ribo configuration from the arabino epimer. The quaternary C-3 center eliminates the H-3 proton, simplifying the spectrum but making the chemical shift of the C-3 methyl group a critical diagnostic marker.

Experimental Protocol
  • Sample Prep: Dissolve 5.0 mg of mycarose in 600

    
    L of D
    
    
    
    O (for hydrophilicity) or Pyridine-
    
    
    (for better hydroxyl resolution).
  • Equilibration: Allow the sample to sit for 30 minutes to reach mutarotation equilibrium between

    
     and 
    
    
    
    pyranose forms.
  • Acquisition: Acquire

    
    H NMR (minimum 500 MHz) with at least 64 scans to resolve minor diastereomeric impurities.
    
Comparative Data Table (Natural vs. Synthetic Deviations)

The following table highlights the specific signals required to validate the L-ribo configuration.

Signal AssignmentNatural L-Mycarose (Standard)Synthetic Impurity Marker (Epimer/Wrong Isomer)Diagnostic Significance
C-3 Methyl Singlet (

1.25 - 1.30 ppm)
Split signal or shift >0.1 ppmCRITICAL: A singlet confirms the quaternary nature.[1] A doublet implies a proton at C-3 (wrong structure).[1] Multiple singlets imply diastereomers.
C-6 Methyl Doublet (

1.15 - 1.20 ppm)
Complex multiplet or shiftConfirms the 6-deoxy functionality.[1]
H-1 (Anomeric)

4.8 - 5.1 ppm (dd)
Additional peaks outside rangeIndicates anomeric purity.[1] Natural mycarose exists as an

mix; synthetic should match this ratio.
H-2a / H-2b Multiplets (

1.8 - 2.1 ppm)
Loss of diastereotopic distinctionConfirms the rigid pyranose ring structure typical of the natural product.

C C-3

~73.0 ppm (Quaternary)
Shifted significantlyConfirms the tertiary alcohol center.[1]

Analyst Note: In synthetic samples, look specifically for a "shadow" singlet near the C-3 methyl peak.[1] This represents the arabino-isomer, a common byproduct of non-stereoselective Grignard additions during synthesis.

Methodology B: Polarimetry (Optical Rotation)[1][2]

While NMR confirms relative stereochemistry (diastereomers), it cannot distinguish between the L-enantiomer (natural) and the D-enantiomer or a racemate.[1] Polarimetry is the "Go/No-Go" test for absolute configuration.

Experimental Protocol
  • Instrument: Digital Polarimeter with Na-D line (589 nm).

  • Concentration: 1.0 g/100 mL (

    
    ) in water.
    
  • Temperature: 20°C.

Performance Comparison
ParameterNatural L-MycaroseSynthetic (Racemic)Synthetic (D-Enantiomer)
Specific Rotation

Negative (-) (typ. -30° to -35°) Positive (+)
Interpretation Valid Bioactive IsomerBiologically Inert/InactivePotentially Toxic/Off-Target

Validation Rule: A synthetic batch must exhibit a specific rotation within


2° of the natural reference standard. A rotation of 0° indicates a failed asymmetric synthesis (racemic mixture), rendering the product unsuitable for chiral drug development.[1]

Methodology C: Mass Spectrometry (Impurity Profiling)[1]

Natural extraction impurities differ significantly from synthetic impurities.

  • Natural Impurities: Traces of other sugars (mycinose, mycaminose) or hydrolysis byproducts.[1] Detected as distinct mass peaks.

  • Synthetic Impurities: Metal catalysts (Pd, Ru), unreacted reagents, or solvent adducts.[1]

Protocol: Run High-Resolution Mass Spectrometry (HRMS-ESI) in negative ion mode.

  • Target Mass: Calculated for C

    
    H
    
    
    
    O
    
    
    
    
    .[1]
  • Tolerance:

    
     5 ppm.
    

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating a synthetic mycarose batch against the natural standard.

MycaroseValidation Start Synthetic Mycarose Batch NMR_Test Step 1: 1H NMR (500 MHz) Focus: C-3 Methyl Singlet Start->NMR_Test Decision_NMR Is C-3 Methyl a clean Singlet? NMR_Test->Decision_NMR Fail_Structure REJECT: Structural Error (Wrong substitution or diastereomer) Decision_NMR->Fail_Structure No (Doublet/Multiplet) Polarimetry Step 2: Polarimetry (c=1.0, H2O) Decision_NMR->Polarimetry Yes Decision_Chiral Is [α]D Negative (-)? Polarimetry->Decision_Chiral Fail_Racemic REJECT: Racemic (0°) or D-Isomer (+) Decision_Chiral->Fail_Racemic No (0 or +) HRMS Step 3: HRMS Analysis Decision_Chiral->HRMS Yes Final_Valid VALIDATED: L-Mycarose Matches Natural Standard HRMS->Final_Valid Mass Confirmed

Figure 1: Step-wise validation workflow for confirming stereochemical identity of synthetic mycarose.

References

  • Biosynthetic Origin: Baltz, R. H., & Seno, E. T. (1988).[1] Genetics of Streptomyces fradiae and Tylosin Biosynthesis. Annual Review of Microbiology, 42, 547-574.[1] [1]

  • Structural Characterization: Omura, S., et al. (1975).[1] Structure of Tylosin and its Derivatives. Chemical and Pharmaceutical Bulletin, 23(11).[1] (Establishes NMR standards for tylosin-derived sugars).

  • Spectroscopic Data: Sigma-Aldrich/Merck. (2023).[1][2] NMR Solvent Data Chart & Chemical Shifts.

  • Optical Rotation Standards: PubChem Database. (2023). L-Mycarose Compound Summary (CID 12313026).[1] [1]

Sources

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